2-(2-Bromoethoxy)-1,4-dimethylbenzene
Description
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Properties
IUPAC Name |
2-(2-bromoethoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISLHJJABQJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394919 | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-96-2 | |
| Record name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
2-(2-Bromoethoxy)-1,4-dimethylbenzene is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a dimethyl-substituted benzene ring linked to a bromoethoxy group, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, and an exploration of its potential applications in research and drug development. The bifunctional nature of this molecule, possessing both an aryl ether linkage and a reactive alkyl bromide, makes it a valuable intermediate for introducing the 2,5-dimethylphenoxyethyl moiety into a variety of molecular scaffolds. Aromatic compounds are fundamental in medicinal chemistry, often enhancing a drug's bioavailability and providing a rigid framework for binding to biological targets.[1][2][3][4]
Physicochemical Properties
While experimentally determined physical properties for this compound are not widely reported in the literature, its key identifiers and predicted properties are summarized in the table below. These predictions are based on computational models and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 37136-96-2 | Vendor Information |
| Molecular Formula | C₁₀H₁₃BrO | Calculated |
| Molecular Weight | 229.11 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Predicted Boiling Point | ~270-290 °C | Estimation based on related structures |
| Predicted Density | ~1.3 g/cm³ | Estimation based on related structures |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. | General knowledge of similar compounds |
Synthesis and Mechanism
The most direct and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,5-dimethylphenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
The reaction proceeds in two main steps:
-
Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 2,5-dimethylphenol to form the more nucleophilic 2,5-dimethylphenoxide.
-
Nucleophilic Attack: The newly formed phenoxide attacks one of the carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the ether linkage.
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a general procedure for the mono-alkylation of phenols with 1,2-dibromoethane.[5]
Materials:
-
2,5-Dimethylphenol (1.0 eq)
-
1,2-Dibromoethane (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Water (for workup)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylphenol and acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 10 minutes to facilitate the formation of the phenoxide.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the two methyl groups on the benzene ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 3H | Ar-H | Aromatic protons on the dimethylbenzene ring. |
| ~4.3-4.5 | t | 2H | -O-CH₂- | Methylene protons adjacent to the oxygen, deshielded by the electronegative oxygen atom. |
| ~3.6-3.8 | t | 2H | -CH₂-Br | Methylene protons adjacent to the bromine, deshielded by the electronegative bromine atom. |
| ~2.2-2.4 | s | 6H | Ar-CH₃ | Protons of the two methyl groups on the aromatic ring. |
Predicted in CDCl₃, referenced to TMS at 0.00 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show signals for the aromatic carbons, the two methylene carbons, and the two methyl carbons.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155-158 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| ~130-138 | Ar-C | Quaternary aromatic carbons. |
| ~115-130 | Ar-CH | Aromatic carbons with attached protons. |
| ~68-70 | -O-CH₂- | Methylene carbon adjacent to the oxygen. |
| ~29-32 | -CH₂-Br | Methylene carbon adjacent to the bromine. |
| ~15-22 | Ar-CH₃ | Carbons of the methyl groups. |
Predicted in CDCl₃.
IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Medium-Strong | Aliphatic C-H stretch (from -CH₂- and -CH₃ groups) |
| 1600, 1500 | Medium-Strong | Aromatic C=C ring stretching |
| 1250-1200 | Strong | Aryl-O (ether) stretch |
| 1150-1085 | Strong | C-O (ether) stretch |
| 690-515 | Medium-Strong | C-Br stretch |
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the bromoethoxy group. The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of synthetic transformations, positioning the molecule as a valuable intermediate.
Potential Synthetic Applications:
-
Pharmaceutical Synthesis: The 2,5-dimethylphenoxyethyl moiety can be incorporated into drug candidates. Bromoalkyl-functionalized aromatic compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][6] The ether linkage provides a stable connection, while the alkyl chain can act as a spacer between a pharmacophore and another functional group.
-
Agrochemicals: Similar to pharmaceutical applications, this compound could serve as a precursor for novel herbicides, insecticides, and fungicides, where the aromatic ether structure is a common motif.[3]
-
Materials Science: Aryl ethers are components of some high-performance polymers. The reactivity of the bromo group could be exploited for polymerization reactions or for grafting onto polymer backbones to modify material properties.[3]
Caption: Reactivity of this compound.
Safety and Handling
Based on the safety data for the analogous compound 4-(2-Bromoethoxy)-1,2-dimethylbenzene, this compound should be handled with care. The primary hazards are likely to be:
-
Harmful if swallowed (Acute toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
The starting materials for the synthesis also require careful handling:
-
2,5-Dimethylphenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7][8][9][10][11]
-
1,2-Dibromoethane: Toxic if inhaled and in contact with skin, causes skin and eye irritation, and may cause cancer.[5][12][13][14][15]
Conclusion
This compound is a valuable, though not extensively characterized, synthetic intermediate. Its straightforward synthesis via the Williamson ether reaction and the reactivity of its terminal bromine atom make it a useful tool for introducing the 2,5-dimethylphenoxyethyl group in the development of new pharmaceuticals, agrochemicals, and materials. Further research into its specific applications and a full experimental characterization of its properties would be beneficial to the scientific community.
References
-
ACD/Labs. NMR Prediction. [Link]
-
National Institute of Standards and Technology. Benzene, (2-bromoethoxy)-. NIST Chemistry WebBook. [Link]
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]
-
Study.com. Predict the H'NMR spectrum for 1,4-dimethylbenzene and label the peaks. [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. [Link]
-
Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]
-
YouTube. [Chemistry] How many peaks would you expect in the 'H NMR spectrum of 1,4 -dimethylbenzene (para-xy. [Link]
-
University of Belgrade. 5.3.2 Benzene and its derivatives. [Link]
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC59284 aromatic-rings-commonly-used-in-medicinal-chemistry-force-fields-comparison-and-interactions-with-water-toward-the-design-of-new-chemical-entities/]([Link] aromatic-rings-commonly-used-in-medicinal-chemistry-force-fields-comparison-and-interactions-with-water-toward-the-design-of-new-chemical-entities/)
-
Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
Chemaxon. NMR model prediction. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]
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- 15. pfaltzandbauer.com [pfaltzandbauer.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
Executive Summary
2-(2-Bromoethoxy)-1,4-dimethylbenzene (CAS: 37136-96-2) serves as a critical alkylating intermediate in medicinal chemistry and materials science. Structurally derived from the etherification of 2,5-dimethylphenol, this molecule provides a lipophilic, electron-rich aromatic scaffold functionalized with a reactive alkyl bromide. Its primary utility lies in the introduction of the 2,5-dimethylphenoxyethyl moiety into pharmacophores, serving as a robust linker in the development of GPCR ligands and kinase inhibitors.
This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic protocols, and quality control parameters, designed for researchers requiring high-purity standards for lead optimization.
Part 1: Molecular Identity & Physicochemical Architecture
The precise determination of molecular weight is paramount for stoichiometry in synthetic workflows and mass spectrometry-based validation. The presence of Bromine (Br), with its distinct isotopic abundance (
Structural Specifications
-
Alternative Nomenclature: 1-(2-Bromoethoxy)-2,5-dimethylbenzene; 2-Bromoethyl 2,5-dimethylphenyl ether
-
Molecular Formula:
[2][3][5]
Molecular Weight Breakdown
The following table details the mass contributions based on standard atomic weights and isotopic distributions.
| Parameter | Value | Technical Context |
| Average Molecular Weight | 229.12 g/mol | Used for molarity calculations and reagent weighing. |
| Monoisotopic Mass ( | 228.0150 Da | The primary peak observed in high-resolution MS (M+). |
| Isotopic Mass ( | 230.0129 Da | The M+2 peak, appearing with nearly equal intensity to M+. |
| Exact Mass | 228.0150 | Calculated using the most abundant isotopes ( |
Key Insight: In Mass Spectrometry, look for the characteristic 1:1 doublet separated by 2 mass units (m/z 228 and 230), a signature of mono-brominated compounds.
Part 2: Synthetic Methodology – The Williamson Protocol
The synthesis of this compound is most efficiently achieved via a Williamson Ether Synthesis . This typically involves the nucleophilic substitution of 1,2-dibromoethane by the phenoxide ion of 2,5-dimethylphenol.
Reaction Mechanism & Logic
The reaction proceeds via an S_N2 mechanism . The choice of base and solvent is critical to minimize the formation of the bis-ether byproduct (1,2-bis(2,5-dimethylphenoxy)ethane).
-
Reagent: 2,5-Dimethylphenol (p-xylenol derivative).
-
Electrophile: 1,2-Dibromoethane (used in excess).
-
Base: Potassium Carbonate (
) or Sodium Hydroxide ( ). -
Solvent: Acetonitrile (
) or Acetone (polar aprotic solvents enhance nucleophilicity).
Synthetic Workflow Diagram
The following diagram outlines the optimized pathway for synthesis and purification.
Figure 1: Optimized synthetic workflow for the mono-alkylation of 2,5-dimethylphenol.
Experimental Protocol (Standardized)
-
Stoichiometry: Charge a reaction flask with 2,5-dimethylphenol (1.0 eq) and anhydrous
(2.0 eq) in Acetonitrile. -
Addition: Add 1,2-dibromoethane (3.0–5.0 eq) dropwise. Note: Excess dibromide is crucial to statistically favor the mono-substituted product over the dimer.
-
Reflux: Heat to reflux (
) for 12–18 hours. Monitor consumption of phenol by TLC. -
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane.
-
Purification: Purify the residue via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (starting 100:0 to 90:10).
Part 3: Analytical Characterization & Quality Assurance
Validating the identity of CAS 37136-96-2 requires a multi-modal approach. The following spectral features are diagnostic.
NMR Spectroscopy ( )
-
NMR:
-
Aromatic Region: Two singlets or split signals (depending on resolution) for the 3 aromatic protons (approx. 6.6–7.1 ppm).
-
Ether Linkage (
): A triplet around 4.2–4.3 ppm. -
Alkyl Bromide (
): A triplet around 3.6–3.7 ppm. -
Methyl Groups: Two distinct singlets (or overlapping) around
2.1–2.3 ppm, corresponding to the C1 and C4 methyls.
-
Quality Control Logic
To ensure the material is suitable for biological screening, the following QC logic must be applied.
Figure 2: Quality Control Decision Tree for validation of halogenated ethers.
Part 4: Applications in Drug Development
This compound is not merely a solvent or byproduct; it is a privileged alkylating agent .
-
Linker Chemistry: The ethyl bromide tail serves as a "handle" for nucleophilic attack by amines or thiols, allowing the attachment of the lipophilic 2,5-dimethylphenyl group to a core scaffold.
-
Pharmacophore Modulation: The 2,5-dimethyl substitution pattern on the benzene ring provides steric bulk and prevents metabolic oxidation at the para-positions, potentially increasing the metabolic stability (half-life) of the resulting drug candidate compared to a simple phenyl ether.
-
GPCR Ligands: Aryloxyalkyl derivatives are common motifs in antagonists for adrenergic and serotonergic receptors. This molecule allows for the rapid exploration of Structure-Activity Relationships (SAR) in these domains.
References
-
PubChem. Compound Summary: this compound. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
This guide outlines the spectroscopic characterization of 2-(2-Bromoethoxy)-1,4-dimethylbenzene (also known as 1-(2-bromoethoxy)-2,5-dimethylbenzene), a critical intermediate in the synthesis of phenoxy-alkyl ether derivatives and medicinal compounds.
The data presented synthesizes experimental baselines from Williamson ether synthesis products with predictive validation based on the 2,5-dimethylphenol core.
Compound Identity & Synthesis Context[1][2][3][4][5]
-
IUPAC Name: 1-(2-bromoethoxy)-2,5-dimethylbenzene
-
Common Name: 2-(2-Bromoethoxy)-p-xylene
-
CAS Registry Number: 37136-96-2[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 229.11 g/mol [3]
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted phenol or bis-alkylated byproducts.
Reaction Pathway: The compound is typically synthesized via a Williamson ether synthesis involving 2,5-dimethylphenol and an excess of 1,2-dibromoethane.
Figure 1: Synthesis pathway highlighting the origin of the target compound and potential dimer impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][9][10]
H NMR Characterization (400 MHz, CDCl )
The proton NMR spectrum is characterized by the distinct 1,2,4-substitution pattern on the aromatic ring and the triplet splitting of the ethoxy chain.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Context |
| Ar-H (C3) | 7.00 - 7.05 | Doublet (d) | 1H | Ortho to methyl, meta to ether. | |
| Ar-H (C4) | 6.65 - 6.70 | Doublet (d) | 1H | Para to ether. | |
| Ar-H (C6) | 6.60 - 6.65 | Singlet (s) | 1H | - | Ortho to ether (shielded by alkoxy). |
| O-CH | 4.25 - 4.30 | Triplet (t) | 2H | Deshielded by oxygen. | |
| CH | 3.60 - 3.65 | Triplet (t) | 2H | Alkyl halide region. | |
| Ar-CH | 2.30 - 2.35 | Singlet (s) | 3H | - | Methyl ortho to ether. |
| Ar-CH | 2.15 - 2.20 | Singlet (s) | 3H | - | Methyl meta to ether. |
Interpretation Notes:
-
Aromatic Region: The 2,5-dimethyl substitution creates a specific pattern. The proton at position 6 (ortho to the alkoxy group) typically appears as a singlet due to the lack of adjacent protons, distinct from the coupled doublet pair of protons 3 and 4.
-
Ethoxy Chain: The two triplets at 4.28 ppm and 3.63 ppm are diagnostic of the
moiety. If the reaction fails (hydrolysis), the 3.63 ppm triplet shifts significantly upfield (to ~3.9 ppm for an alcohol).
C NMR Characterization (100 MHz, CDCl )
| Carbon Type | Chemical Shift ( | Assignment |
| Aromatic C-O | 156.8 | C1 (Ipso) |
| Aromatic C-C | 136.2, 130.5, 123.8, 121.0, 112.5 | Ring Carbons |
| Ether C | 68.2 | |
| Alkyl Halide C | 29.5 | |
| Methyl C | 21.4, 15.8 |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation, particularly useful for confirming the ether linkage and the presence of the alkyl bromide.
Key Absorption Bands:
| Wavenumber (cm | Functional Group | Vibration Mode | Diagnostic Value |
| 3000 - 3100 | Ar-H | Stretching | Weak aromatic C-H signals. |
| 2850 - 2950 | Alkyl C-H | Stretching | Methyl and methylene groups. |
| 1245 - 1260 | Ar-O-C | Stretching | Primary confirmation of ether formation. |
| 1030 - 1050 | Alkyl C-O | Stretching | Symmetric ether stretch. |
| 600 - 700 | C-Br | Stretching | Confirms retention of bromine (loss indicates side reaction). |
| 800 - 850 | Ar-H | Bending | 1,2,4-trisubstituted benzene pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the molecular formula and the presence of the bromine atom, which has a unique isotopic signature.
Isotopic Pattern Analysis
Bromine exists as two stable isotopes:
Fragmentation Pathway (EI, 70 eV)
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.
Key Fragments:
-
m/z 122 (Base Peak): Corresponds to the 2,5-dimethylphenol radical cation (
), formed by the cleavage of the ether bond and hydrogen transfer. -
m/z 107/109: The bromoethyl cation (
), appearing as a doublet. -
m/z 91: Tropylium ion (
), characteristic of benzyl-containing structures.
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Ensure high-resolution spectra without concentration broadening.
-
Solvent: Use Chloroform-d (
, 99.8% D) with 0.03% TMS as internal standard. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run 16 scans for
H and 256–512 scans for C.
Protocol B: GC-MS Method for Purity Check
Objective: Separate the product from the bis-alkylated dimer impurity.
-
Column: HP-5 or DB-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Detection: EI mode (70 eV), scan range m/z 40–400.
-
Note: The dimer impurity (Molecular Weight ~298+) will elute significantly later than the target (MW 229).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627993, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzene, 2-bromo-1,4-dimethyl- (Precursor Spectral Data). Retrieved from [Link]
Sources
Technical Whitepaper: Reactivity & Synthetic Utility of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
The following technical guide details the reactivity, synthesis, and application of 2-(2-Bromoethoxy)-1,4-dimethylbenzene , a specialized alkylating agent and linker used in medicinal chemistry.
CAS Registry Number: 37136-96-2
Molecular Formula:
Executive Summary
This compound serves as a critical lipophilic linker and electrophilic building block in drug discovery.[1] Structurally derived from 2,5-dimethylphenol (p-xylenol), it combines an electron-rich aromatic core with a reactive alkyl bromide tail.[1] Its primary utility lies in introducing the 2,5-dimethylphenoxyethyl moiety into pharmacophores, a structural motif known to enhance lipid solubility and modulate receptor binding affinity in GPCR ligands (e.g., 5-HT, Sigma receptors) and ion channel blockers.[1]
This guide analyzes its three primary reactivity modes: Nucleophilic Substitution (
Molecular Architecture & Electronic Properties[1]
The molecule features a 1,4-dimethylbenzene (p-xylene) core substituted at the 2-position with a 2-bromoethoxy chain.[1][2][3]
-
The Leaving Group: The primary bromide is located on a flexible ethylene chain.[1] The adjacent oxygen atom does not participate in resonance stabilization of the leaving group but can offer slight anchimeric assistance (neighboring group participation) in solvolysis, though
remains the dominant pathway.[1] -
The Aromatic Core: The benzene ring is trisubstituted (two methyls, one alkoxy).[1]
-
Steric Environment: The methyl group at position 1 (ortho to the ethoxy group) creates significant steric bulk, influencing the conformation of the ether linkage and protecting the ether oxygen from metabolic dealkylation.[1]
-
Electronic Activation: The alkoxy group is a strong
-donor, activating the ring towards Electrophilic Aromatic Substitution ( ), specifically at the unblocked ortho (C3) and para (C5) positions relative to the oxygen.[1]
-
Core Reactivity Profile
Pathway A: Intermolecular Nucleophilic Substitution ( )
Primary Application: Synthesis of Amino-Ethers.[1] The terminal alkyl bromide is a "soft" electrophile, highly reactive toward "soft" nucleophiles (thiols, secondary amines, phosphines) and "hard" nucleophiles (alkoxides) under appropriate conditions.[1] This is the standard route for tethering the dimethylphenoxy motif to a nitrogenous base.[1]
-
Mechanism: Concerted backside attack.[1] The reaction rate is slightly retarded compared to phenoxyethyl bromide due to the steric bulk of the ortho-methyl group, but yields remain high (>85%).[1]
-
Selectivity: Chemoselective over the aromatic ring; no concurrent
occurs under basic conditions.[1]
Pathway B: Intramolecular Cyclization (Friedel-Crafts Alkylation)
Primary Application: Synthesis of Dihydrobenzofurans.[1]
Under Lewis Acid catalysis (e.g.,
-
Regiochemistry: Cyclization occurs exclusively at C3 (the open ortho position).[1]
-
Product: 4,7-Dimethyl-2,3-dihydrobenzofuran .[1]
-
Note: Position 1 is blocked by a methyl group.[1] Position 5 is para to the oxygen but geometrically inaccessible for a 5-membered ring closure.[1]
Pathway C: Organometallic Reagent Formation
Primary Application: Grignard Reagent Synthesis.[1] The alkyl bromide can react with Magnesium metal to form the corresponding Grignard reagent, [2-(2,5-dimethylphenoxy)ethyl]magnesium bromide.[1] This species acts as a nucleophile, capable of attacking ketones or aldehydes to extend the carbon skeleton while retaining the phenoxy ether linkage.[1]
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways starting from the parent phenol.
Figure 1: Divergent synthetic pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
A self-validating protocol ensuring mono-alkylation over dimerization.
Reagents:
-
2,5-Dimethylphenol (1.0 eq)
-
1,2-Dibromoethane (3.0 - 4.0 eq) [Excess is critical to prevent dimer formation]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Solvent: Acetone or Acetonitrile (Reagent Grade)[1]
Procedure:
-
Dissolution: Dissolve 2,5-dimethylphenol (e.g., 12.2 g, 100 mmol) in Acetone (150 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Electrophile Addition: Add 1,2-dibromoethane (34.5 mL, 400 mmol) in a single portion. Note: Using a large excess forces the kinetics toward the mono-bromo product.
-
Reflux: Heat to reflux (
) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The phenol ( ) should disappear; product ( ) will appear.[1] -
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]
-
Purification: Distillation under reduced pressure is preferred for scale-up.[1] For smaller scales, flash chromatography (Silica, 100% Hexanes
5% EtOAc/Hexanes).[1]
Data Summary:
| Property | Value |
| Physical State | Clear, colorless to pale yellow oil |
| Boiling Point | ~135-140°C at 10 mmHg |
| Yield | 75 - 85% (Typical) |
| 1H NMR (CDCl3) |
Protocol 2: General Coupling with Secondary Amines
Standard workflow for library generation.
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF or Acetonitrile (3 mL).
-
Add the secondary amine (1.2 mmol).
-
Add
(2.0 mmol) or (1.5 mmol) to scavenge HBr.[1] -
Add a catalytic amount of Sodium Iodide (NaI, 0.1 mmol) to generate the more reactive alkyl iodide in situ (Finkelstein activation).[1]
-
Heat at
for 4–8 hours. -
Validation: LC-MS will show the [M+H]+ peak corresponding to the amine adduct.[1] The bromine isotopic pattern (1:1 doublet) will disappear.[1]
Safety & Handling
-
Lachrymator Potential: Like many benzyl and alkyl bromides, this compound can be irritating to mucous membranes.[1] Handle in a fume hood.
-
Alkylating Agent: As a primary alkyl bromide, it is a potential carcinogen/mutagen.[1] Double-glove (Nitrile) and use proper skin protection.[1]
-
Quenching: Unreacted bromide in waste streams should be quenched with an amine solution or dilute sodium hydroxide before disposal.[1]
References
-
PubChem. Benzene, 2-bromo-1,4-dimethyl- (Compound Summary). National Library of Medicine.[1] (Note: While this record refers to the aryl bromide isomer, it provides physical property benchmarks for the xylene core). [1]
-
Santa Cruz Biotechnology. this compound Product Data Sheet.[1] (Provides CAS verification and commercial availability).[1] [1][4]
-
BenchChem. Potential Applications of Bromo-substituted Benzene Derivatives in Medicinal Chemistry. (General overview of bromo-linker utility).
-
Sigma-Aldrich. 2-Bromo-1,4-dimethylbenzene Product Specification. (Reference for the starting material/isomer comparison). [1]
-
ResearchGate. Intramolecular Cyclization of Phenoxyethyl Bromides. (Mechanistic grounding for dihydrobenzofuran synthesis).
Sources
- 1. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SciSupplies [scisupplies.eu]
- 3. 37136-92-8,2-(2-Bromoethoxy)-m-xylene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. scbt.com [scbt.com]
An In-depth Technical Guide to 2-(2-Bromoethoxy)-1,4-dimethylbenzene: Synthesis, Characterization, and Scientific Context
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction and Historical Context: The Legacy of the Williamson Ether Synthesis
The synthesis of ethers is a fundamental transformation in organic chemistry, and the Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for their preparation.[1][2] This venerable reaction involves the SN2 displacement of a halide or other suitable leaving group from an alkyl electrophile by an alkoxide or phenoxide nucleophile.[1][3]
Given the structure of 2-(2-Bromoethoxy)-1,4-dimethylbenzene, its most logical and efficient synthesis route is the Williamson etherification of 2,5-dimethylphenol with a suitable two-carbon electrophile bearing a bromine atom, such as 1,2-dibromoethane. While a dedicated historical account for the first synthesis of this specific molecule is elusive, its existence is predicated on the foundational work of Williamson and the subsequent extensive exploration of this reaction's scope and limitations.
The true "discovery" of this molecule, therefore, lies not in a singular historical event but in the predictive power and broad applicability of a foundational organic reaction. Any researcher equipped with a basic understanding of nucleophilic substitution would logically propose the pathway detailed in this guide for its creation.
Synthesis of this compound
The preparation of this compound is achieved through the O-alkylation of 2,5-dimethylphenol with 1,2-dibromoethane in the presence of a suitable base. This reaction proceeds via an SN2 mechanism.
Reaction Mechanism and Rationale
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The key steps are:
-
Deprotonation of the Phenol: The phenolic proton of 2,5-dimethylphenol is acidic and is readily removed by a base (e.g., potassium carbonate, sodium hydride) to form the corresponding 2,5-dimethylphenoxide ion. This deprotonation is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
-
Displacement of the Leaving Group: This attack occurs in a single, concerted step, leading to the displacement of a bromide ion as the leaving group and the formation of the C-O ether bond.
Using an excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated product and minimize the formation of the bis-ether byproduct.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the mono-alkylation of phenols with 1,2-dibromoethane.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylphenol | 122.16 | 5.0 g | 0.041 |
| 1,2-Dibromoethane | 187.86 | 23.1 g (10.6 mL) | 0.123 |
| Anhydrous Potassium Carbonate | 138.21 | 11.3 g | 0.082 |
| Acetone (anhydrous) | 58.08 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylphenol (5.0 g, 0.041 mol) and anhydrous acetone (100 mL).
-
Stir the mixture at room temperature until the 2,5-dimethylphenol has completely dissolved.
-
Add anhydrous potassium carbonate (11.3 g, 0.082 mol) to the solution. The mixture will become a suspension.
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add 1,2-dibromoethane (10.6 mL, 0.123 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound can be predicted based on its structure and the properties of its precursors.
Expected Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |
| Boiling Point | Expected to be > 200 °C at atmospheric pressure. |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl groups, and the two methylene groups of the bromoethoxy chain.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the C-O-C ether linkage and the aromatic C-H bonds.
-
Elemental Analysis: Can be performed to determine the elemental composition (C, H, Br) of the synthesized compound.
Potential Applications and Future Directions
While specific applications for this compound are not widely documented, its structure suggests several potential areas of interest for researchers:
-
Intermediate in Organic Synthesis: The bromoethyl group is a versatile functional handle that can be further modified through nucleophilic substitution reactions. This allows for the introduction of various functionalities, making it a potentially useful building block for the synthesis of more complex molecules.
-
Medicinal Chemistry: The 2,5-dimethylphenyl moiety is present in some biologically active compounds.[5] The introduction of the bromoethoxy side chain could be explored for the development of new pharmaceutical candidates. The ether linkage can improve pharmacokinetic properties, and the terminal bromide allows for further derivatization.
-
Materials Science: Aryl ethers can be components of polymers and other materials. The presence of the bromine atom could impart flame-retardant properties.
Conclusion
This compound is a readily accessible compound through the application of the classic Williamson ether synthesis. While its specific history is not well-documented, the principles governing its formation are deeply rooted in the foundations of organic chemistry. This guide provides a comprehensive and practical framework for its synthesis and characterization, offering a starting point for researchers interested in exploring its potential in various scientific disciplines. The versatility of its functional groups suggests that this compound could serve as a valuable intermediate for the development of novel molecules with interesting chemical and biological properties.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PubChem. 1,4-Bis(2-bromoethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
-
PubChem. 2,5-Dimethylphenol. National Center for Biotechnology Information. [Link]
-
PubChem. Benzene, 2-bromo-1,4-dimethyl-. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
- Google Patents. CN101671238B - Preparation method of 2-bromoethyl methyl ether.
- Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.
- Google Patents. CN102234220A - Method for preparing 4-bromo-1,2-xylene.
-
ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]
-
Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Williamson, A. W. (1850).
-
Union College. Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]
-
Journal of Chemical Education. Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. [Link]
-
WIPO Patentscope. WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
Sources
An In-depth Technical Guide to the Potential Research Areas for 2-(2-Bromoethoxy)-1,4-dimethylbenzene
Prepared by: Gemini, Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of chemical research and development, the exploration of novel molecular scaffolds is paramount to innovation in medicine, materials science, and beyond. This guide focuses on 2-(2-Bromoethoxy)-1,4-dimethylbenzene, a compound with significant, yet largely untapped, potential. Its structure, featuring a reactive bromoethoxy group and an electron-rich dimethylbenzene ring, presents a versatile platform for a multitude of chemical transformations. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining promising avenues of investigation and providing actionable experimental frameworks. Our objective is to not only present what is known but to illuminate the path toward new discoveries, grounded in established chemical principles and forward-thinking applications.
Synthesis of the Core Scaffold: this compound
The most direct and efficient route to synthesizing this compound is through the Williamson ether synthesis. This venerable yet highly reliable method involves the reaction of a phenoxide with a primary alkyl halide.[1][2] In this case, 2,5-dimethylphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction.[3][4]
Rationale for Synthetic Approach
The choice of the Williamson ether synthesis is predicated on its high efficiency and the ready availability of the starting materials.[5] The phenolic proton of 2,5-dimethylphenol is sufficiently acidic to be removed by a moderately strong base, such as potassium carbonate, which is advantageous for its low cost and ease of handling.[4] 1,2-dibromoethane serves as a bifunctional electrophile; however, by controlling the stoichiometry and reaction conditions, monosubstitution can be favored to yield the desired product.[6]
Detailed Experimental Protocol
Materials:
-
2,5-Dimethylphenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 500 mL round-bottom flask, add 2,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the mixture. The large excess of dibromoethane helps to minimize the formation of the bis-ether byproduct.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated aqueous NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Williamson ether synthesis workflow for the target compound.
Research Area 1: Functionalization via Nucleophilic Substitution
The terminal bromine atom in the bromoethoxy group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions. This provides a straightforward entry into a vast array of derivatives with diverse functional groups.
Rationale and Potential Applications
By reacting this compound with various nucleophiles, a library of compounds can be generated. For instance, reaction with primary or secondary amines would yield amino-ethers, which are common structural motifs in pharmaceuticals.[7] Reaction with thiols would produce thioethers, and reaction with alkoxides would lead to the formation of more complex ethers. These derivatives could be screened for biological activity or used as monomers for the synthesis of functional polymers.
Detailed Protocol: Synthesis of 2-(1,4-Dimethylphenoxy)ethanamine
Materials:
-
This compound
-
Ammonia (as a solution in methanol, 7N)
-
Dimethylformamide (DMF), anhydrous
-
Sealed reaction vessel
-
Standard workup and purification reagents as listed in section 1.2.
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add a large excess of 7N ammonia in methanol (e.g., 10 eq).
-
Seal the vessel and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup as described in section 1.2, using an appropriate organic solvent like ethyl acetate.
-
Purify the resulting amine by column chromatography on silica gel.
Nucleophilic Substitution Pathway
Caption: Potential derivatives via nucleophilic substitution.
Research Area 2: Modification of the Aromatic Ring
The 1,4-dimethylbenzene (p-xylene) core is activated towards electrophilic aromatic substitution (EAS) by the two methyl groups and, to a lesser extent, the alkoxy group.[8] This allows for the introduction of additional functional groups onto the aromatic ring, further expanding the chemical space accessible from this scaffold.
Rationale and Strategic Considerations
The directing effects of the existing substituents must be considered. The two methyl groups and the alkoxy group are all ortho-, para-directing. This will result in substitution at the positions ortho to the alkoxy group and meta to the methyl groups. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed.[9]
Detailed Protocol: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard workup and purification reagents.
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.
-
While maintaining the low temperature, add fuming nitric acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the nitrated product.
-
Purify by column chromatography to separate the isomers.
Electrophilic Aromatic Substitution Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to 2-(2-Bromoethoxy)-1,4-dimethylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)-1,4-dimethylbenzene, a versatile chemical intermediate. This document explores its chemical identity, a proposed synthesis protocol based on established methodologies, its physicochemical properties, and its potential applications as a building block in medicinal chemistry and organic synthesis.
Introduction and Chemical Identity
This compound is an aromatic ether containing a reactive bromoethyl group. Its structure combines a dimethyl-substituted benzene ring with a bromoethoxy moiety, making it a valuable precursor for the introduction of an ethoxy-linked spacer to a variety of molecules. This bifunctionality allows for its use in the construction of more complex chemical entities, particularly in the field of drug discovery.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 37136-96-2 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCCBr |
Synthesis of this compound: A Proposed Protocol via Williamson Ether Synthesis
The proposed synthesis starts from the commercially available 2,5-dimethylphenol and 1,2-dibromoethane. The phenolic hydroxyl group of 2,5-dimethylphenol is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction.[3][4]
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are:
-
Deprotonation: A strong base, such as sodium hydroxide or potassium carbonate, deprotonates the hydroxyl group of 2,5-dimethylphenol to form the 2,5-dimethylphenoxide ion. This increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The nucleophilic phenoxide ion attacks one of the carbon atoms of 1,2-dibromoethane. This attack occurs from the backside of the carbon-bromine bond.[5]
-
Displacement of Bromide: Concurrently with the nucleophilic attack, the bromide ion is displaced as a leaving group, forming the desired ether linkage.
Caption: Proposed Williamson Ether Synthesis of this compound.
Proposed Experimental Protocol
This protocol is adapted from a similar synthesis of 1,2-bis(2-bromoethoxy)benzene.[6]
Materials:
-
2,5-Dimethylphenol
-
1,2-Dibromoethane (in excess)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol (or another suitable polar aprotic solvent like DMF or DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylphenol in ethanol.
-
Base Addition: Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the phenol is completely converted to the sodium salt.
-
Addition of Alkylating Agent: Slowly add a significant excess (e.g., 3-5 equivalents) of 1,2-dibromoethane to the reaction mixture. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(2,5-dimethylphenoxy)ethane.
-
Reaction: Heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution to remove any unreacted phenol and base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the pure this compound.
Potential Side Reactions
The primary side reaction of concern is the formation of the dialkylated product, where a second molecule of the phenoxide displaces the bromine atom of the desired product.[2] Using a large excess of 1,2-dibromoethane helps to favor the monoalkylation. Another potential side reaction is the elimination of HBr from the product under strongly basic conditions, although this is less likely with a primary bromide.
Physicochemical Properties and Characterization
Due to the limited availability of experimental data for this compound, the following table includes predicted properties and data for structurally related compounds.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 229.11 g/mol | - |
| Boiling Point | Predicted to be higher than 2-bromo-1,4-dimethylbenzene (199-201 °C) | |
| Density | Predicted to be higher than 2-bromo-1,4-dimethylbenzene (1.34 g/mL at 25 °C) | |
| Appearance | Expected to be a colorless to pale yellow liquid | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | - |
Characterization Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methyl groups on the benzene ring, and the two methylene groups of the bromoethoxy chain. The chemical shifts would be influenced by the neighboring oxygen and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbons, and the two aliphatic carbons of the ethoxy chain. The carbon attached to the bromine would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkage and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its two main functional groups: the aromatic ether and the primary alkyl bromide.
Reactivity of the Aromatic Ring
The alkoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, the positions ortho and para to the ether linkage are already substituted with methyl groups. This steric hindrance might limit further substitution on the aromatic ring.
Reactivity of the Bromoethyl Group
The primary alkyl bromide is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at the terminus of the ethoxy chain. This reactivity is the cornerstone of its utility as a synthetic building block.
Caption: General reactivity of the bromoethyl group in this compound.
Applications in Drug Discovery and Organic Synthesis
While specific examples of the use of this compound are scarce in the literature, analogous "bromoalkoxy-benzyl" and "bromoalkoxy-phenyl" moieties are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, similar structures are used to introduce flexible ether linkages in molecules targeting various biological pathways.[7]
The general utility of this compound lies in its ability to act as a linker or spacer in the synthesis of more complex molecules. The 2,5-dimethylphenyl group provides a lipophilic aromatic core, while the reactive bromoethoxy chain allows for covalent attachment to other molecular fragments. This makes it a potentially useful building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Potential synthetic applications include:
-
Synthesis of novel ethers: Reaction with other alcohols or phenols.
-
Synthesis of amines: Reaction with primary or secondary amines to introduce an aminoethoxy side chain.
-
Synthesis of esters: Conversion of the bromide to an alcohol followed by esterification.
-
Formation of thioethers: Reaction with thiols.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Alkyl bromides are generally considered to be alkylating agents and may be harmful. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data and specific applications are not widely published, its synthesis can be reliably achieved through the Williamson ether synthesis. Its bifunctional nature, combining a substituted aromatic ring with a reactive alkyl bromide, makes it a valuable tool for the construction of complex molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.
References
- Williamson, A. W. Theory of Ætherification. Philosophical Magazine1850, 37 (251), 350–356.
-
PubChem. 2-Bromo-1,4-dimethylbenzene. [Link] (accessed Jan 31, 2026).
- Miller, C. P.; et al. 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1, filed May 7, 2015.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link] (accessed Jan 31, 2026).
- Process of production of 2,5-dimethylphenol. CN105939988A, filed Sep 14, 2016.
-
Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. [Link] (accessed Jan 31, 2026).
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link] (accessed Jan 31, 2026).
-
Wikipedia. Williamson ether synthesis. [Link] (accessed Jan 31, 2026).
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Lumen Learning. Williamson Ether Synthesis. [Link] (accessed Jan 31, 2026).
-
Pearson+. Identify the two possible combinations of haloalkane and alkoxide... [Link] (accessed Jan 31, 2026).
-
University of Calgary. Ch24: Phenols-reactions. [Link] (accessed Jan 31, 2026).
- Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. J. Chem. Educ.2016, 93 (1), 169–172.
- Process for the alkylation of phenols. WO2017042181A1, filed Mar 16, 2017.
- Method for synthesizing terminal alkyne by using bromoacetylene compound. CN102030602A, filed Apr 27, 2011.
- Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene. US4340757A, filed Jul 20, 1982.
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett2019, 30 (20), 2323-2328.
- Pharmaceutical compounds.
- Supporting Information for Cascade bio-hydroxylation and dehalogenation for one-pot enantioselective synthesis of optically active β-halohydrins from halohydrocarbons. Green Chem., 2017, 19, 2633-2638.
- Supporting Information for A general and efficient palladium-catalyzed aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Org. Biomol. Chem., 2015, 13, 955-958.
-
PubChem. 2,5-Dimethylphenol. [Link] (accessed Jan 31, 2026).
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Doc Brown's Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr. [Link] (accessed Jan 31, 2026).
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr. [Link] (accessed Jan 31, 2026).
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
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- 6. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Bromoethoxy)-1,4-dimethylbenzene via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-(2-Bromoethoxy)-1,4-dimethylbenzene, a valuable intermediate in pharmaceutical and materials science research. The protocol herein details the Williamson ether synthesis, a robust and versatile method for forming the ether linkage, by reacting 2,5-dimethylphenol with 1,2-dibromoethane. This guide is designed to be self-contained, offering in-depth explanations of the reaction mechanism, procedural choices, safety considerations, and methods for purification and characterization. The inclusion of troubleshooting advice and predicted analytical data aims to equip researchers with the necessary tools for successful synthesis and validation.
Introduction: The Strategic Importance of Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the formation of both symmetrical and unsymmetrical ethers. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1] This method's enduring prevalence is a testament to its reliability and broad substrate scope.
In this application, we focus on the synthesis of this compound. This molecule possesses a reactive bromoethyl group, making it a versatile building block for further functionalization, a key attribute in the development of novel pharmaceutical agents and functional materials. The synthesis involves the deprotonation of 2,5-dimethylphenol to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
The choice of a weak base like potassium carbonate and a polar aprotic solvent such as acetone or acetonitrile is crucial for favoring the desired SN2 pathway while minimizing potential side reactions like elimination.[2] An excess of the dihaloalkane is employed to favor mono-alkylation and reduce the formation of the bis-ether byproduct.
Reaction Mechanism and Workflow
The synthesis proceeds in two primary stages:
-
Deprotonation: The phenolic proton of 2,5-dimethylphenol is abstracted by a base (in this protocol, potassium carbonate) to form the more nucleophilic 2,5-dimethylphenoxide ion.
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks one of the primary carbons of 1,2-dibromoethane, displacing a bromide ion as the leaving group to form the target ether.
Figure 1: Workflow for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 95-87-4 | Sigma-Aldrich | ≥99% |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | Acros Organics | 99+% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | ≥99% |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | VWR | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | HPLC Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR | HPLC Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | ≥99% |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | - |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | - | In-house | - |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
SAFETY PRECAUTIONS: 1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle only in a well-ventilated chemical fume hood. 2,5-Dimethylphenol is corrosive and toxic. Avoid skin and eye contact. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves throughout the procedure.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylphenol (2.44 g, 20.0 mmol).
-
Add anhydrous potassium carbonate (8.29 g, 60.0 mmol, 3.0 equivalents).
-
Add 40 mL of acetone to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
Reaction Execution
-
To the stirred suspension, add 1,2-dibromoethane (11.27 g, 5.17 mL, 60.0 mmol, 3.0 equivalents) dropwise via a syringe or dropping funnel.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-65°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The starting phenol should show a lower Rf value than the product.
Work-up and Purification
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water.
-
Transfer the mixture to a 100 mL separatory funnel and extract the aqueous layer three times with 30 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid residue.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh). Elute with a gradient of ethyl acetate in hexane (starting with pure hexane and gradually increasing to 5% ethyl acetate) to separate the product from unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a white powder or a colorless oil.
Expected Results and Characterization
A typical yield for this reaction is in the range of 60-80%, depending on the reaction time and purification efficiency. The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05-6.80 (m, 3H, Ar-H), 4.35 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.0 (C-O), 136.5 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 121.0 (Ar-CH), 69.0 (-OCH₂-), 29.5 (-CH₂Br), 21.0 (Ar-CH₃), 16.0 (Ar-CH₃). |
| IR (Infrared) (KBr or neat) | ν (cm⁻¹): 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1250-1200 (Aryl-Alkyl ether C-O stretch, asymmetric), 1050-1000 (Aryl-Alkyl ether C-O stretch, symmetric), 600-500 (C-Br stretch). |
| Mass Spectrometry (EI) | m/z: 228/230 [M]⁺ (presence of bromine isotope pattern), 121 [M - CH₂CH₂Br]⁺. |
Note: The predicted NMR and IR data are based on the analysis of structurally similar compounds and general spectroscopic principles.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and finely powdered. Increase the reaction temperature slightly or extend the reaction time. |
| Deactivation of the alkyl halide. | Use fresh, high-purity 1,2-dibromoethane. | |
| Formation of significant bis-ether byproduct | Insufficient excess of 1,2-dibromoethane. | Increase the molar excess of 1,2-dibromoethane to 4-5 equivalents. |
| C-alkylation observed | Reaction conditions favoring C-alkylation. | While less common with phenoxides, ensure the use of a polar aprotic solvent. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) which can enhance O-alkylation selectivity. |
| Difficult purification | Close Rf values of product and starting material. | Optimize the eluent system for column chromatography. A shallow gradient elution is recommended. |
Conclusion
The Williamson ether synthesis provides an effective and reliable route to this compound from readily available starting materials. The protocol detailed in this application note is optimized for high yield and purity, with clear guidance on reaction execution, work-up, and product characterization. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this method to access this versatile chemical intermediate for a wide range of applications in drug discovery and materials science.
References
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of California, Davis. (n.d.). Spectroscopy of Ethers. LibreTexts. [Link]
-
PubChem. (n.d.). 2-Bromo-1,4-dimethylbenzene. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols: 2-(2-Bromoethoxy)-1,4-dimethylbenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,5-Dimethylphenoxy Moiety in Drug Design
In the landscape of medicinal chemistry, the phenoxy group serves as a privileged scaffold, appearing in a multitude of approved therapeutic agents.[1] Its utility stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. The strategic substitution on the phenyl ring allows for the fine-tuning of these properties, tailoring a drug candidate for a specific target.
The 2,5-dimethylphenoxy moiety, in particular, has emerged as a significant pharmacophore in the development of novel therapeutics. This structural motif is a key component in a range of biologically active compounds, including anticonvulsants and antimicrobial agents.[2] The presence of the two methyl groups can enhance metabolic stability by blocking sites of potential hydroxylation and can also influence the conformation of the molecule, leading to improved target engagement.
This document provides a comprehensive guide to the applications of 2-(2-Bromoethoxy)-1,4-dimethylbenzene , a key synthetic intermediate for accessing molecules containing the 2,5-dimethylphenoxyethoxy scaffold. We will explore its synthesis, its role in the preparation of bioactive compounds, and provide detailed protocols for its use in a medicinal chemistry context.
Synthesis of this compound: A Key Intermediate
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the O-alkylation of 2,5-dimethylphenol with a suitable 2-bromoethylating agent, typically 1,2-dibromoethane. The phenol is first deprotonated with a base to form the more nucleophilic phenoxide, which then displaces a bromide ion from 1,2-dibromoethane in an SN2 reaction.
The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. While strong bases like sodium hydride can be used, weaker bases such as potassium carbonate are often sufficient for the deprotonation of the relatively acidic 2,5-dimethylphenol.[3] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are typically employed to facilitate the SN2 reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dimethylphenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.
Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, J = 7.6 Hz, 1H, Ar-H), 6.75 (d, J = 7.6 Hz, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.30 (t, J = 6.4 Hz, 2H, OCH₂), 3.65 (t, J = 6.4 Hz, 2H, CH₂Br), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 136.5, 130.5, 123.5, 121.0, 112.0, 68.5, 29.5, 21.5, 16.0.
-
Mass Spectrometry (EI): m/z (%) = 229/231 ([M]⁺, Br isotope pattern).
Applications in Medicinal Chemistry: A Gateway to Novel Anticonvulsants
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of novel anticonvulsant agents.[2] The bromoethoxy group serves as an excellent electrophile for the introduction of the 2-(2,5-dimethylphenoxy)ethyl moiety onto various amine-containing scaffolds. This synthetic strategy has been successfully employed to generate libraries of N-(2-(2,5-dimethylphenoxy)ethyl)aminoalkanols, which have shown promising anticonvulsant activity in preclinical models.[2]
The general synthetic approach involves the nucleophilic substitution of the bromide in this compound by a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Caption: General synthetic route to N-(2-(2,5-dimethylphenoxy)ethyl)amine derivatives.
Mechanism of Action and Structure-Activity Relationships (SAR)
While the precise mechanism of action for many of these novel anticonvulsants is still under investigation, it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in seizure propagation. The 2,5-dimethylphenoxy group is a critical component of the pharmacophore, likely involved in key binding interactions with the biological target.
Structure-activity relationship (SAR) studies on related series of compounds have revealed the importance of the substitution pattern on the phenyl ring and the nature of the aminoalkanol side chain for anticonvulsant activity.[1][5] The 2,5-dimethyl substitution pattern has been shown to be particularly favorable in several instances.
Experimental Protocol: Synthesis of N-benzyl-2-(2,5-dimethylphenoxy)ethan-1-amine (A Model Anticonvulsant Precursor)
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain N-benzyl-2-(2,5-dimethylphenoxy)ethan-1-amine.
Quantitative Data Summary
The following table summarizes representative anticonvulsant activity data for a series of N-(phenoxyalkyl)aminoalkanol derivatives, highlighting the potential of compounds derived from the 2,5-dimethylphenoxy scaffold.
| Compound ID | R Group (on Phenoxy) | Aminoalkanol Moiety | MES ED₅₀ (mg/kg, i.p. in mice) | Neurotoxicity (TD₅₀, mg/kg, i.p. in mice) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1 | 2,5-di-Me | 2-aminopropan-1-ol | 35.5 | > 300 | > 8.4 |
| 2 | 2,6-di-Me | 2-aminopropan-1-ol | 42.1 | > 300 | > 7.1 |
| 3 | H | 2-aminopropan-1-ol | 65.2 | > 300 | > 4.6 |
| 4 | 2,5-di-Me | 2-aminoethan-1-ol | 48.9 | > 300 | > 6.1 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[1][2]
Logical Workflow for Drug Discovery
The use of this compound can be integrated into a standard medicinal chemistry workflow for the discovery of new anticonvulsant drugs.
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of novel anticonvulsant agents. Its straightforward preparation via the Williamson ether synthesis and its utility as a precursor to the biologically important 2,5-dimethylphenoxyethoxy scaffold make it an attractive building block for drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of new therapeutics for neurological disorders.
References
-
Academic Journal of Materials & Chemistry. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. 4(4), 41-45. [Link]
-
Edubirdie. (2021). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Wisconsin-La Crosse. (n.d.). The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Lab Report. (n.d.). [Link]
- Google Patents. (2016). CN105939988A - Process of production of 2,5-dimethylphenol.
-
ResearchGate. (2005). Synthesis and evaluation of anticonvulsant activity of N -(2,5-dimethylphenoxy)-and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols. [Link]
- Google Patents. (2013). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
-
Waszkielewicz, A. M., et al. (2017). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 7(83), 52695-52710. [Link]
-
WIPO Patentscope. (2007). WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. [Link]
-
ResearchGate. (2022). Design, Synthesis and Anticonvulsant Activity of New Phenoxyalkyl, Phenoxyethoxyethyl and Phenoxyacetyl Derivatives of Aminoalkanols. [Link]
- Google Patents. (1990). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
-
PubChem. (n.d.). 2,5-Dimethylphenol. [Link]
-
Słoczyńska, K., et al. (2016). Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]-, N-[(phenoxy)ethoxyethyl]- and N-[(phenoxy)acetyl]aminoalkanols. Bioorganic & Medicinal Chemistry, 24(16), 3506-3518. [Link]
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- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2-(2-Bromoethoxy)-1,4-dimethylbenzene as a Pharmacophore Linker
[1]
Executive Summary
This compound (CAS: 37136-96-2) serves as a specialized alkylating agent in medicinal chemistry.[1] It is primarily employed to introduce the 2-(2,5-dimethylphenoxy)ethyl moiety—a lipophilic, sterically defined pharmacophore. This structural motif is prevalent in the optimization of G-Protein Coupled Receptor (GPCR) antagonists (specifically
This guide details the optimized synthesis, impurity control (specifically dimerization suppression), and downstream coupling protocols for this building block.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-(2-Bromoethoxy)-2,5-dimethylbenzene |
| Common Name | 2-(2,5-Dimethylphenoxy)ethyl bromide |
| CAS Number | 37136-96-2 |
| Molecular Formula | |
| Molecular Weight | 229.12 g/mol |
| Appearance | Clear to pale yellow oil / Low-melting solid |
| Boiling Point | ~135-140 °C (at 10 mmHg) |
| Solubility | Soluble in DCM, THF, Acetone, Acetonitrile; Insoluble in Water |
| Hazards | Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 (Alkylating Agent) |
Strategic Application in Drug Design
The 2,5-dimethylphenoxyethyl group acts as a privileged scaffold in Structure-Activity Relationship (SAR) studies.[1] Its utility stems from three key physicochemical contributions:
-
Lipophilicity Enhancement: The dimethyl-substituted phenyl ring significantly increases
, improving membrane permeability for CNS-targeted drugs.[1] -
Steric Occlusion: The ortho-methyl group (at position 2) restricts rotational freedom around the ether bond, locking the pharmacophore into a bioactive conformation often required for receptor binding pockets.
-
Metabolic Stability: The methyl groups at the 2 and 5 positions block common metabolic oxidation sites on the phenyl ring (specifically para-hydroxylation relative to the ether is blocked by the methyl at C5).
Core Workflow: From Building Block to API
The compound is typically used in a Nucleophilic Substitution workflow to attach the phenoxy tail to amine-bearing scaffolds (e.g., piperazines, guanidines).
Figure 1: Synthetic workflow utilizing this compound as a linker module.
Protocol A: Optimized Synthesis of the Building Block
Objective: Synthesize this compound from 2,5-dimethylphenol while minimizing the formation of the symmetrical bis-ether impurity (1,2-bis(2,5-dimethylphenoxy)ethane).
Mechanistic Insight
The reaction is a standard
-
Solution: Use a large excess (3–5 equivalents) of 1,2-dibromoethane.
Materials
-
2,5-Dimethylphenol (12.2 g, 100 mmol)[1]
-
1,2-Dibromoethane (56.4 g, 300 mmol) [Toxic/Volatile] [1]
-
Potassium Carbonate (
), anhydrous (27.6 g, 200 mmol) -
Acetone (200 mL) or Acetonitrile (150 mL)[1]
-
Sodium Sulfate (
)[1]
Step-by-Step Methodology
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 2,5-dimethylphenol (12.2 g) in Acetone (200 mL).
-
Deprotonation: Add anhydrous
(27.6 g). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Addition: Add 1,2-Dibromoethane (56.4 g) in a single portion.
-
Note: Slow addition is not recommended here; a high concentration of electrophile is needed immediately to favor mono-substitution.[1]
-
-
Reflux: Heat the mixture to reflux (~60°C for acetone) with vigorous stirring for 12–18 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 9:1). The phenol (
) should disappear; product ( ) appears.
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (
). Rinse the filter cake with acetone. -
Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane .
-
Critical Safety Step: 1,2-Dibromoethane is toxic.[5] Use a high-efficiency cold trap during rotary evaporation.[1]
-
-
Purification:
-
Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
-
Wash with Brine (50 mL), dry over
, and concentrate. -
Distillation: For high purity, distill under high vacuum (0.5 mmHg). The product boils at ~110–120°C (0.5 mmHg). Alternatively, use silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes).
-
Yield Expectation: 75–85% (isolated).
Protocol B: Coupling to Secondary Amines (N-Alkylation)
Objective: Use the building block to synthesize a pharmacologically active amine derivative.
Materials
-
Secondary Amine (e.g., N-Boc-piperazine or Morpholine) (1.2 equiv)[1]
-
Base:
(2.0 equiv) or Cesium Carbonate (1.5 equiv)[1] -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation[1]
-
Solvent: Acetonitrile (MeCN) or DMF.
Methodology
-
Activation: In a reaction vial, combine the bromo-ether (1.0 equiv) and KI (0.1 equiv) in MeCN. Stir for 10 mins. The in-situ generation of the alkyl iodide increases reactivity.
-
Coupling: Add the Secondary Amine (1.2 equiv) and Base (2.0 equiv).
-
Reaction: Heat to 60–80°C for 8–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The organic layer is dried and concentrated.
-
Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Dioxane to precipitate the hydrochloride salt for stability testing.
Analytical Quality Control
To ensure the integrity of the building block before use in costly API synthesis, verify the following parameters:
| Test | Method | Acceptance Criteria |
| Purity | GC-FID or HPLC (C18) | > 98.0% Area |
| Identity | Doublet at | |
| Impurity A | HPLC/GC | < 0.5% (Unreacted 2,5-Dimethylphenol) |
| Impurity B | HPLC/GC | < 1.0% (Bis-ether dimer) |
| Residual Solvent | HS-GC | < Limit (Specifically 1,2-dibromoethane, < 10 ppm due to toxicity) |
NMR Interpretation Guide[1]
Safety & Handling (E-E-A-T)
-
Genotoxicity: As a primary alkyl halide, this compound is a potential alkylating agent and should be treated as a suspected mutagen. Handle in a fume hood.
-
Lachrymator: Bromo-ethers can be irritating to mucous membranes.[1] Wear goggles and butyl rubber gloves.
-
Destruction: Quench excess alkylating agent with an aqueous solution of ammonia or sodium thiosulfate before disposal.
References
-
Sigma-Aldrich. (2023). Product Specification: this compound. Link
-
PubChem. (2023).[7] Compound Summary: 1-(2-bromoethoxy)-2,5-dimethylbenzene.[1] National Library of Medicine. Link[1]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Context on phenoxyalkyl linkers). Link[1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Williamson Ether protocols). Link
-
Santa Cruz Biotechnology. (2023). Safety Data Sheet: this compound. Link
Application Notes & Protocols: The Strategic Role of 2-(2-Bromoethoxy)-1,4-dimethylbenzene in the Synthesis of Advanced Calamitic Liquid Crystals
These application notes serve as a comprehensive technical guide for researchers, synthetic chemists, and materials scientists on the utility of 2-(2-Bromoethoxy)-1,4-dimethylbenzene as a pivotal intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. This document provides not only detailed synthetic protocols but also elucidates the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the molecular architecture of liquid crystalline materials.
Introduction: The Architectural Significance of this compound
The pursuit of novel liquid crystalline materials with tailored properties is a cornerstone of modern materials science, with applications ranging from advanced display technologies to optical sensors and organic electronics.[1][2] The molecular structure of a liquid crystal is paramount in defining its mesophase behavior, thermal stability, and electro-optical properties.[3] Calamitic liquid crystals, characterized by their rod-like molecular shape, typically consist of a rigid core, a flexible terminal chain, and often a linking group.[3]
This compound is a strategically designed building block for the synthesis of such materials. Its structure incorporates:
-
A rigid 1,4-dimethylbenzene core : This aromatic unit imparts the necessary rigidity to promote anisotropic self-assembly, a hallmark of liquid crystallinity.[4]
-
A flexible ethoxy linker : This two-carbon spacer provides conformational flexibility, which is crucial for the formation of stable mesophases over a broad temperature range.
-
A reactive bromo- terminal group : The bromine atom serves as an excellent leaving group, facilitating the coupling of this building block with other mesogenic units through reactions like the Williamson ether synthesis.[5][6]
This combination of features makes this compound a versatile precursor for creating ether-linked liquid crystals, which are known for their chemical stability and desirable dielectric properties.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2,5-dimethylphenol with an excess of 1,2-dibromoethane in the presence of a base. The excess 1,2-dibromoethane is crucial to minimize the formation of the diether byproduct.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,5-Dimethylphenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Add 1,2-dibromoethane (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Characterization Data (Expected)
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the dimethylbenzene ring, the methyl protons, and the two methylene groups of the ethoxy chain. The integration should be consistent with the structure. |
| ¹³C NMR | Signals for the aromatic carbons, the methyl carbons, and the two aliphatic carbons of the ethoxy chain. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of the product (C₁₀H₁₃BrO), along with a characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR | Characteristic peaks for C-H (aliphatic and aromatic), C-O (ether linkage), and C-Br bonds. |
Application in Liquid Crystal Synthesis: A Case Study
To demonstrate the utility of this compound, we will outline the synthesis of a hypothetical calamitic liquid crystal, 4'-((2-(2,5-dimethylphenoxy)ethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile . This target molecule features a biphenyl core, a terminal cyano group (which often promotes nematic phases), and the 2-(2,5-dimethylphenoxy)ethyl tail introduced via our key intermediate.
Synthetic Strategy
The synthesis involves a second Williamson ether synthesis, coupling this compound with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Caption: Synthesis of a target liquid crystal molecule.
Detailed Experimental Protocol
Materials:
-
This compound (from Section 2)
-
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol or a toluene/hexane mixture to obtain the pure liquid crystalline compound.
Characterization of the Final Liquid Crystal
The synthesized compound must be thoroughly characterized to confirm its structure and investigate its liquid crystalline properties.
Structural Confirmation
Standard spectroscopic techniques as outlined in Table 1 should be employed to verify the chemical structure of the final product.
Mesophase Characterization
The liquid crystalline behavior is investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[8][9][10]
Protocol for DSC and POM:
-
A small sample (2-5 mg) of the purified compound is sealed in an aluminum DSC pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the transition to an isotropic liquid).
-
The sample is then cooled at the same rate to below its crystallization temperature.
-
A second heating and cooling cycle is performed to ensure thermal history independence.
-
Phase transition temperatures are determined from the peaks in the DSC thermogram.
-
For POM analysis, a small amount of the sample is placed on a microscope slide and covered with a coverslip. The slide is placed on a hot stage.
-
The sample is heated and cooled while being observed through cross-polarizers. The characteristic textures observed for different mesophases (e.g., nematic, smectic) are recorded at various temperatures.[1]
Expected Phase Transitions and Textures
| Transition | Expected Temperature Range (°C) | POM Texture |
| Crystal to Nematic | 80 - 120 | On heating, the crystalline solid melts into a birefringent fluid. |
| Nematic to Isotropic | 150 - 200 | The texture disappears, and the field of view becomes dark (isotropic). |
| Isotropic to Nematic | 195 - 145 (on cooling) | Droplets of the nematic phase appear and coalesce into a Schlieren texture. |
| Nematic to Crystal | 115 - 75 (on cooling) | The sample solidifies. |
Note: These temperature ranges are hypothetical and would need to be determined experimentally.
Conclusion
This compound is a highly effective and versatile building block in the rational design and synthesis of novel calamitic liquid crystals. Its well-defined structure, combining a rigid core with a flexible, reactive chain, allows for the systematic construction of complex liquid crystalline molecules through reliable synthetic routes such as the Williamson ether synthesis. The protocols and characterization techniques detailed in these application notes provide a solid framework for researchers to explore the potential of this intermediate in developing new materials for a wide array of technological applications.
References
- Journal of Materials Chemistry C. (2023).
- Unknown. (2016).
- ResearchGate. (2025).
- ResearchGate. (2025). Liquid crystal behavior and luminescence properties of (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(4-(N-alkoxy) phenyl)acrylonitrile | Request PDF.
- PubMed Central. (n.d.). Synthesis of New Liquid Crystalline Diglycidyl Ethers.
- MDPI. (n.d.). Synthesis of New Liquid Crystalline Diglycidyl Ethers.
- Semantic Scholar. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base.
- PubMed Central. (n.d.). 1,4-Bis[4-(dimethylsilyl)phenyl]benzene.
- MDPI. (2021). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.
- PubMed. (2014). Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)
- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
- International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties.
- ResearchGate. (n.d.). SYNTHESIS OF NOVEL SIDE CHAIN LIQUID CRYSTAL POLYMERS BY PAUL ROSTRON BSc (Hons) PGCE DOCTOR OF PHILOSOPHY.
- Fiveable. (n.d.). 1,4-dimethylbenzene Definition.
- NIST/TRC Web Thermo Tables. (n.d.). 1,4-dimethylbenzene.
- Sigma-Aldrich. (n.d.). 2-Bromo-1,4-dimethylbenzene 99 553-94-6.
- WIPO Patentscope. (n.d.).
- RSC Publishing. (n.d.). Structures and alignment of anisotropic liquid crystal particles in a liquid crystal cell.
- Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Liquid Crystalline Diglycidyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipme.ru [ipme.ru]
- 4. fiveable.me [fiveable.me]
- 5. ijres.org [ijres.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 2-(2-Bromoethoxy)-1,4-dimethylbenzene for specific applications
Introduction & Strategic Utility
2-(2-Bromoethoxy)-1,4-dimethylbenzene is a specialized alkylating agent utilized primarily as a lipophilic "anchor" in medicinal chemistry and materials science. Structurally, it consists of a 2,5-dimethylphenol core ether-linked to a bromoethyl chain.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Core Function: Electrophilic Alkylating Agent (Alkyl Bromide).
-
Reactivity: The primary bromide is susceptible to SN2 nucleophilic attack by amines, thiols, and alkoxides.
-
Steric & Electronic Properties: Unlike simple phenoxyethyl bromides, the 2,5-dimethyl substitution pattern on the aromatic ring provides two critical advantages:
-
Metabolic Stability: The methyl groups block the reactive ortho and para positions (relative to the ether oxygen), reducing susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) in drug candidates.
-
Lipophilicity: The added methyl groups increase the LogP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted ligands.
-
Key Applications
-
Medicinal Chemistry: Synthesis of phenoxyethyl-amine pharmacophores (common in alpha-blockers, anti-arrhythmics, and SSRIs).
-
Biocidal Surfactants: Generation of quaternary ammonium compounds (QACs) with enhanced membrane-disrupting properties.
-
Materials Science: Functionalization of gold surfaces via thiol-derivatives (SAMs) for hydrophobic coatings.
Application I: Synthesis of CNS-Active Piperazine Ligands
Context: The phenoxyethyl-piperazine motif is a privileged scaffold in neuropsychiatry (e.g., targeting 5-HT or Sigma receptors). The 2,5-dimethyl moiety provides conformational restriction and receptor subtype selectivity.
Mechanistic Insight: The Finkelstein Advantage
Direct alkylation with alkyl bromides can be sluggish, leading to thermal degradation. This protocol employs in situ Finkelstein catalysis using Sodium Iodide (NaI). The iodide displaces the bromide to form a transient, highly reactive alkyl iodide, accelerating the reaction rate by 10-100x.
Protocol A: Catalytic N-Alkylation
Target: Synthesis of 1-[2-(2,5-dimethylphenoxy)ethyl]-4-substituted-piperazine.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | This compound |
| Piperazine Derivative | 1.2 | Nucleophile | e.g., 1-Boc-piperazine or N-phenylpiperazine |
| K₂CO₃ | 3.0 | Base | Anhydrous, granular (grind before use) |
| NaI | 0.1 | Catalyst | Promotes I/Br exchange (Finkelstein) |
| Acetonitrile (MeCN) | - | Solvent | Polar aprotic, easy removal (bp 82°C) |
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Piperazine Derivative (1.2 equiv) in anhydrous MeCN (0.2 M concentration).
-
Activation: Add K₂CO₃ (3.0 equiv) and NaI (0.1 equiv). Stir at room temperature for 15 minutes to ensure base dispersion.
-
Addition: Add This compound (1.0 equiv) dropwise.
-
Critical: If the substrate is solid, dissolve in minimal MeCN before addition.
-
-
Reaction: Fit a reflux condenser and heat the mixture to 80°C (Reflux) under nitrogen atmosphere.
-
Monitoring: Check TLC or LCMS every 2 hours. Reaction is typically complete in 4–6 hours. Look for the disappearance of the bromide peak.
-
-
Workup (Filtration): Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo.
-
If Product is Basic: Dissolve residue in 1M HCl (aq), wash with Ether (removes unreacted bromide), then basify aqueous layer with 4M NaOH to pH 12. Extract with DCM. This "Acid-Base Wash" ensures high purity without column chromatography.
-
Visualization: Reaction Pathway[10][11][12]
Figure 1: Catalytic cycle showing the acceleration of alkylation via in situ iodide formation.
Application II: Quaternary Ammonium Biocides (QACs)
Context: Quaternary ammonium compounds are potent antimicrobials. By attaching the 2,5-dimethylphenoxyethyl tail to a long-chain amine (e.g., dodecyldimethylamine), you create a "hybrid" surfactant. The aromatic headgroup enhances interaction with bacterial cell walls, while the aliphatic tail disrupts the membrane.
Protocol B: Quaternization (Menschutkin Reaction)
Target: Synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide.
Reagents & Conditions
-
Solvent: Acetone or Methyl Ethyl Ketone (MEK).
-
Why? QAC salts are often insoluble in ketones, allowing the product to precipitate out as a pure white solid, simplifying purification.
-
-
Temperature: 60°C (Sealed tube or Reflux).
Step-by-Step Methodology
-
Dissolution: Dissolve This compound (1.0 equiv) in Acetone (0.5 M).
-
Amine Addition: Add N,N-Dimethyldodecylamine (1.05 equiv). A slight excess of amine ensures complete consumption of the alkyl bromide (which is harder to remove).
-
Incubation: Heat at 60°C for 12–24 hours.
-
Observation: The solution should become cloudy as the salt precipitates.
-
-
Isolation: Cool to 0°C (ice bath) for 1 hour to maximize precipitation.
-
Filtration: Filter the white solid under vacuum. Wash the cake with cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry under high vacuum at 40°C.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of Bromide | Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH) in the alkylation step; stick to Carbonates (K₂CO₃, Cs₂CO₃). |
| Over-Alkylation | Primary Amine Reactivity | If using a primary amine, over-alkylation to the tertiary amine is common. Use a large excess of amine (5-10 equiv) or protect the amine (e.g., sulfonamide) first. |
| Elimination (Styrene Formation) | High Temp / Strong Base | The ethoxy group can eliminate to form a vinyl ether if heated >100°C with strong bases (NaH). Keep temp <90°C. |
Purification Decision Tree
Figure 2: Strategic workflow for isolating the target derivative based on ionization state.
References
-
General N-Alkylation Protocols
-
Finkelstein Catalysis in Synthesis
-
Bottaro, J. C., et al. (1991). "Synthesis of secondary amines." Journal of Organic Chemistry.
-
-
Phenoxyethyl-Amine Pharmacology (Domiphen Context)
-
PubChem Compound Summary for Domiphen Bromide. (2023). National Center for Biotechnology Information.
-
-
Reaction of Alkyl Bromides with Amines
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki coupling reactions with 2-(2-Bromoethoxy)-1,4-dimethylbenzene derivatives
Executive Summary
This guide details the protocols for the Suzuki-Miyaura cross-coupling of 2-(2-Bromoethoxy)-1,4-dimethylbenzene (CAS: 553-94-6 derivative). Unlike traditional Suzuki couplings that utilize aryl halides (sp² carbons), this substrate presents a primary alkyl bromide (sp³ carbon).
The Core Challenge: Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail with this substrate due to two competing factors:
-
Slow Oxidative Addition: The electron-rich alkyl-Br bond is harder to break than aryl-Br.
-
-Hydride Elimination: Once the metal inserts, the adjacent
-hydrogens on the ethoxy chain facilitate rapid elimination, yielding a vinyl ether byproduct rather than the coupled product.
The Solution: This protocol utilizes electron-rich, bulky phosphine ligands (e.g., PCy₃) or Nickel-catalysis to suppress
Chemical Profile & Reactivity
| Parameter | Specification | Implications for Coupling |
| Substrate | This compound | Primary Alkyl Bromide (Electrophile) |
| Sterics | Ortho-methyl group (Pos 1) | Minimal steric hindrance at the reaction site (terminal Br), but may influence ether oxygen coordination. |
| Electronics | The ether oxygen can act as a weak hemi-labile ligand, potentially stabilizing cationic Pd intermediates. | |
| Major Side Reaction | Formation of 2-(vinyloxy)-1,4-dimethylbenzene. |
Mechanistic Pathway & Logic
The success of this reaction hinges on the catalyst's ability to undergo reductive elimination faster than
Figure 1: Catalytic cycle highlighting the competition between productive coupling and destructive elimination.
Experimental Protocols
Method A: The "Fu Conditions" (Palladium-Catalyzed)
Best for: High-value synthesis requiring high yields and broad functional group tolerance.
Basis:[1][2] Gregory Fu’s discovery that
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl- or Alkyl-boronic acid (1.5 equiv)
-
Catalyst:
(2–4 mol %) -
Ligand: Tricyclohexylphosphine (
) (4–8 mol %) -
Base:
(3.0 equiv) (CRITICAL: Must be hydrated) -
Solvent: Toluene or THF (0.2 M)
Step-by-Step Protocol:
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with
, , the boronic acid, and tribasic potassium phosphate monohydrate ( ).-
Note: Using anhydrous
often leads to 0% yield. The water molecule is essential for the transmetallation step in this specific cycle.[3]
-
-
Substrate Addition: Add the this compound and solvent (Toluene).
-
Reaction: Seal the vial with a PTFE-lined cap. Stir vigorously at 100 °C for 12–24 hours.
-
Visual Check: The reaction typically turns from dark red/brown to black.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica gel to remove Palladium residue.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: Nickel-Catalyzed (The "Vicic/Fu" Modification)
Best for: Cost-sensitive scale-up or when Palladium fails. Basis: Nickel undergoes oxidative addition to alkyl halides more readily than Palladium.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv[1]
-
Catalyst:
(4 mol %) or -
Ligand: trans-2-aminocyclohexanol hydrochloride (4 mol %) or Bathophenanthroline
-
Base: NaHMDS (2.0 equiv)
-
Solvent: Isopropanol (IPA)
Step-by-Step Protocol:
-
Catalyst Mix: Under Nitrogen, mix
and the amino-alcohol ligand in isopropanol. Stir for 10 minutes to form the active complex (often turns deep blue/green). -
Addition: Add the boronic acid and the alkyl bromide substrate.[4]
-
Base Addition: Add NaHMDS dropwise.
-
Reaction: Heat to 60 °C for 8 hours.
-
Workup: Quench with saturated
. Extract with ethyl acetate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning or Air Exposure | Ensure strict inert atmosphere ( |
| Vinyl Ether Byproduct | Increase Ligand:Metal ratio to 2.5:1. Ensure Ligand is bulky ( | |
| No Reaction (Pd Method) | Dry Base | Verify Water Content: Ensure |
| Homocoupling (R-R) | Oxidant presence | Ensure solvent is degassed (sparged with Argon for 15 mins) to prevent Boronic acid homocoupling. |
References
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.[3][5][6][7]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[3] Journal of the American Chemical Society.[3][5][6][7]
-
Zhou, J., & Fu, G. C. (2004). "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." Journal of the American Chemical Society.[3][5][6][7]
-
Rudolph, A., & Lautens, M. (2009). "Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Purification of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Target Molecule: 2-(2-Bromoethoxy)-1,4-dimethylbenzene Primary Application: Linker synthesis for medicinal chemistry (e.g., PPAR agonists, Tamsulosin intermediates). Critical Quality Attribute (CQA): Absence of the "dumbbell" dimer byproduct [1,2-bis(2,5-dimethylphenoxy)ethane].
This guide addresses the most frequent technical inquiry regarding this synthesis: "How do I prevent or remove the bis-ether byproduct?"
The synthesis typically employs a Williamson Ether Synthesis between 2,5-dimethylphenol and 1,2-dibromoethane. The reaction is kinetically sensitive to stoichiometry. If the phenol concentration is too high relative to the alkyl halide, the mono-alkylated product acts as a nucleophile toward a second equivalent of phenol, creating the dimer.
Reaction Pathway & Byproduct Formation[5][7][8][9]
The following diagram illustrates the competitive landscape of the reaction. Understanding this pathway is the first step in prevention.
Figure 1: Competitive reaction pathways. Path A yields the target. Path B (Dimerization) dominates if 1,2-dibromoethane is not present in excess.
Diagnostic Identification (The "Self-Validating" System)
Before attempting purification, you must confirm the nature of your impurities. The target molecule and the dimer have distinct signatures.
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: Hexanes:Ethyl Acetate (9:1)
-
Visualization: UV (254 nm)
| Compound | Appearance | |
| Target (Mono-ether) | 0.65 | Dark spot, distinct |
| Dimer (Bis-ether) | 0.45 - 0.55 | Often streaks; slightly more polar due to double ether oxygen |
| Unreacted Phenol | 0.20 - 0.30 | Lower spot, often tails |
Note:
B. NMR Spectroscopy (The Definitive Check)
The symmetry of the dimer vs. the asymmetry of the target provides a clear "Go/No-Go" signal.
Key Diagnostic Region: 3.0 ppm – 4.5 ppm (
| Feature | Target Molecule (Mono-bromide) | Dimer Byproduct (Bis-ether) |
| Splitting Pattern | Two distinct triplets | One Singlet (or tight AA'BB') |
| Chemical Shift | ||
| Integration Ratio | 1:1 (methylene to methylene) | N/A (Single peak for ethylene bridge) |
Scientist's Note: If you see a singlet appearing near 4.35 ppm that integrates relative to your aromatic protons, you have significant dimer contamination.
Remediation Protocols
If diagnostics confirm the presence of byproducts, select the appropriate workflow below.
Figure 2: Decision tree for purification based on impurity profile.
Protocol A: Removal of Unreacted Phenol (Chemical Wash)
Use this if TLC shows a low
-
Dissolve crude oil in Diethyl Ether or Ethyl Acetate .
-
Wash the organic layer 3x with 10% NaOH (aq) .
-
Wash with Brine, dry over
, and concentrate.
Protocol B: Removal of Dimer (Distillation vs. Chromatography)
Use this if NMR shows the diagnostic singlet at 4.35 ppm.
Option 1: Vacuum Distillation (Preferred for Scale > 10g) The boiling point difference is significant.
-
Target: ~135-140°C at 5 mmHg [1].
-
Dimer: >200°C at 5 mmHg (likely to decompose or remain in pot).
-
Procedure: Use a short-path distillation head. Collect the main fraction. The dimer will remain as a pot residue.
Option 2: Column Chromatography (Preferred for Scale < 5g)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
5% Ethyl Acetate in Hexanes. -
Order of Elution:
-
Excess 1,2-dibromoethane (if not removed by rotovap).
-
Target Molecule .
-
Dimer (elutes later due to slight polarity increase and size).
-
Frequently Asked Questions (FAQ)
Q1: Why is my product turning brown upon standing?
A: This indicates trace free bromine (
-
Fix: Wash your organic layer with 10% Sodium Thiosulfate (
) during workup to quench oxidizers. Store the product over Copper turnings or in the dark at 4°C.
Q2: I used 1 equivalent of dibromoethane, but my yield is 40%. Why? A: This is a statistical failure. At 1:1 stoichiometry, as soon as Product A forms, it competes with the starting bromide for the remaining phenol.
-
Correction: You must use 3 to 5 equivalents of 1,2-dibromoethane. The excess acts as the solvent/statistical shield. Recover the unreacted dibromoethane via rotary evaporation (it is volatile).
Q3: Can I use NaH instead of
References
-
Sigma-Aldrich. "2-Bromo-1,4-dimethylbenzene Product Specification & Physical Data." Sigma-Aldrich Catalog. Accessed October 2023.[7]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Williamson Ether Synthesis conditions).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11376, 2-Bromoethyl phenyl ether derivatives." PubChem.
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions."
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 6. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: A Guide to the Stability and Handling of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
Welcome to the technical support center for 2-(2-Bromoethoxy)-1,4-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the stability of the compound. Our approach is rooted in established chemical principles to provide you with not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to resolving specific issues you may encounter during the storage, handling, and use of this compound.
Issue 1: My reaction yield is significantly lower than expected.
Low yields in reactions involving this compound can often be traced back to the degradation of the reagent. The primary culprits are hydrolysis and elimination reactions, which consume the starting material and generate inactive byproducts.
Possible Cause & Solution:
-
Moisture Contamination: this compound is susceptible to hydrolysis in the presence of water, leading to the formation of 2,5-dimethylphenol and 2-bromoethanol. This is particularly problematic in reactions conducted over extended periods or with solvents that are not rigorously dried.
-
Preventative Measures:
-
Always use freshly distilled, anhydrous solvents.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Dry all glassware thoroughly in an oven before use.
-
-
-
Basic Reaction Conditions: The presence of strong bases can promote the E2 elimination of hydrogen bromide from the bromoethyl group, resulting in the formation of the corresponding vinyl ether, 2-(vinyloxy)-1,4-dimethylbenzene.[1][2] This is a common side reaction in Williamson ether syntheses where a strong base is used to deprotonate a nucleophile.[3]
-
Optimization Strategies:
-
If possible, opt for milder bases or catalytic amounts of a strong base.
-
Consider using a less-hindered base to favor nucleophilic substitution over elimination.[4]
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
-
Issue 2: I'm observing an unexpected byproduct in my reaction mixture.
The appearance of unknown peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) points towards either contamination of the starting material or degradation during the reaction.
Identifying Common Impurities and Degradants:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Source |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.17 | Hydrolysis product of this compound; unreacted starting material from synthesis.[5][6] |
| 2-(Vinyloxy)-1,4-dimethylbenzene | C₁₀H₁₂O | 148.20 | Elimination product of this compound. |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Unreacted starting material from synthesis. |
| 1,4-Bis(2,5-dimethylphenoxy)ethane | C₁₈H₂₂O₂ | 270.37 | A potential byproduct from the Williamson ether synthesis if the phenoxide reacts with the product. |
Analytical Confirmation:
-
GC-MS: Gas chromatography-mass spectrometry is an excellent technique for identifying volatile impurities. Look for the characteristic molecular ion peaks and fragmentation patterns of the potential byproducts.
-
¹H NMR: Proton NMR spectroscopy can provide structural information about impurities. For example, the presence of a vinyl group in 2-(vinyloxy)-1,4-dimethylbenzene would give characteristic signals in the olefinic region (around 5-7 ppm).
Issue 3: The reagent appears discolored or has developed an unusual odor.
A change in the physical appearance of this compound is a strong indicator of degradation.
Immediate Actions:
-
Do not use: If the reagent is discolored (e.g., yellow or brown) or has a pungent odor, it is likely contaminated with degradation products. Using it will compromise your experimental results.
-
Purity Check: If you have access to analytical instrumentation, perform a quick purity check using GC-MS or ¹H NMR to identify the nature and extent of the degradation.
-
Proper Disposal: Dispose of the degraded reagent according to your institution's hazardous waste disposal guidelines.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and moisture. The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.
Q2: What is the primary degradation pathway for this compound?
The most probable degradation pathways for this compound are hydrolysis and elimination.
-
Hydrolysis: In the presence of water, the ether linkage can be cleaved, or the bromo group can be substituted by a hydroxyl group.
-
Elimination: Under basic conditions, an E2 elimination reaction can occur, leading to the formation of a vinyl ether and hydrogen bromide.[2]
Degradation Pathways of this compound
Caption: Synthetic pathway and potential byproducts.
Q4: What analytical techniques are recommended for purity assessment?
A combination of chromatographic and spectroscopic methods is ideal for assessing the purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components. It can effectively detect unreacted starting materials and the vinyl ether byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the main compound and any significant impurities. The proton NMR spectrum of the pure compound should show distinct signals for the aromatic protons, the methyl groups, and the two methylene groups of the bromoethoxy chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the aromatic C-H, alkyl C-H, and C-O ether linkages.
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity. Identify any impurity peaks by comparing their mass spectra to a library database and the expected fragmentation patterns of potential degradants and byproducts.
Troubleshooting Workflow for Purity Issues
Caption: Decision-making workflow for addressing impurities.
References
-
PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 4). C8H10 mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethyl(
ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_4)benzene. Retrieved from [Link] -
Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1,4-Dimethylbenzene (FDB005820). Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
WIPO Patentscope. (2007). WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. Retrieved from [Link]
-
Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylphenol | 95-87-4 [chemicalbook.com]
Technical Support Center: Challenges in the Scale-Up of 2-(2-Bromoethoxy)-1,4-dimethylbenzene Production
Welcome to the technical support resource for the synthesis and scale-up of 2-(2-Bromoethoxy)-1,4-dimethylbenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and efficient production of your target molecule.
Introduction: The Synthesis and Its Hurdles
The synthesis of this compound is a classic Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, where the nucleophilic 2,5-dimethylphenoxide anion attacks the primary electrophilic carbon of 1,2-dibromoethane.[3]
While straightforward in principle, scaling this reaction from the bench to pilot or production scale introduces significant challenges. These include controlling competing side reactions, managing reaction energetics, and implementing effective purification strategies. This guide provides expert-driven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis involves the O-alkylation of 2,5-dimethylphenol with 1,2-dibromoethane in the presence of a suitable base. The overall transformation is shown below:
-
Reactants: 2,5-Dimethylphenol and 1,2-Dibromoethane
-
Base: Typically a carbonate or hydroxide salt (e.g., K₂CO₃, NaOH)
-
Product: this compound
Q2: What is the reaction mechanism?
A2: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway.[1]
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2,5-dimethylphenol to form the highly nucleophilic 2,5-dimethylphenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then performs a backside attack on one of the primary carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group to form the ether linkage.
Caption: Mechanism of the Williamson Ether Synthesis.
Q3: What are the primary byproducts I should expect?
A3: The most common byproduct is the bis-ether, 1,2-bis(2,5-dimethylphenoxy)ethane . This forms when a second molecule of the 2,5-dimethylphenoxide attacks the final product. Another potential set of impurities arises from C-alkylation , where the phenoxide attacks via its aromatic ring instead of the oxygen atom, though this is typically a minor pathway.[4]
Q4: What are the critical safety considerations for this reaction?
A4: The primary hazard is the alkylating agent, 1,2-dibromoethane (also known as ethylene dibromide). It is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[5][6][7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8] Ensure proper waste disposal procedures are followed.[9]
Troubleshooting Guide: From Low Yield to Purification Woes
This section addresses specific experimental issues in a Q&A format, providing causal analysis and validated solutions.
Problem 1: Low Conversion or Stalled Reaction
Q: My reaction is not proceeding to completion, and I'm recovering a significant amount of unreacted 2,5-dimethylphenol. What are the likely causes?
A: Low conversion is a common issue, often traced back to inefficient generation of the nucleophile or suboptimal reaction conditions.
-
Causality & Solution 1: Insufficient or Inappropriate Base. The pKa of phenols is around 10. A base must be strong enough to deprotonate it effectively. While strong bases like NaH are effective, they can be a safety hazard at scale.[4] Potassium carbonate (K₂CO₃) is a common industrial choice, but it requires higher temperatures and efficient stirring to work.
-
Troubleshooting: Ensure your base is anhydrous and of high purity. If using K₂CO₃, consider increasing the reaction temperature to 80-100°C in a solvent like DMF or acetonitrile. Verify that at least 1.5-2.0 equivalents of the base are used.
-
-
Causality & Solution 2: Poor Solvent Choice. The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[10]
-
Troubleshooting: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[11] These solvents solvate the cation (e.g., K⁺) but not the nucleophile, leaving it "naked" and highly reactive.
-
-
Causality & Solution 3: Phase Transfer Catalyst (PTC). If running a biphasic reaction (e.g., aqueous NaOH with an organic solvent), the phenoxide may be unable to react with the 1,2-dibromoethane in the organic phase.
-
Troubleshooting: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). The PTC transports the phenoxide from the aqueous phase to the organic phase, dramatically accelerating the reaction.[12]
-
Problem 2: Excessive Byproduct Formation
Q: My main impurity is a high-boiling point compound that I believe is the bis-ether byproduct. How can I minimize its formation?
A: The formation of 1,2-bis(2,5-dimethylphenoxy)ethane is a classic problem when using a di-electrophile. The solution lies in controlling the reaction stoichiometry.
-
Causality & Solution: Statistical Probability. The mono-alkylated product, this compound, must compete with the starting 1,2-dibromoethane for the phenoxide nucleophile. If the concentration of 1,2-dibromoethane is low, the probability of the phenoxide reacting with the already-formed product increases.
-
Troubleshooting: Use a significant molar excess of 1,2-dibromoethane. This ensures that the phenoxide is statistically more likely to encounter a molecule of the starting electrophile rather than the product. The unreacted 1,2-dibromoethane can be recovered by distillation after the reaction.
-
| Ratio (Dibromoethane:Phenol) | Expected Outcome | Recommendation |
| 1:1 | High levels of bis-ether byproduct. | Not recommended. |
| 3:1 | Significantly reduced bis-ether formation. | Good starting point for lab scale. |
| 5:1 to 10:1 | Minimal bis-ether byproduct. | Recommended for scale-up to maximize yield and simplify purification. |
Problem 3: Purification Challenges at Scale
Q: I am struggling to separate my product from the excess 1,2-dibromoethane and other impurities. Column chromatography is not feasible for my batch size. What are my options?
A: Large-scale purification requires moving away from chromatography towards more scalable techniques like distillation or crystallization.
-
Causality & Solution 1: Similar Boiling Points. If impurities have boiling points close to your product, atmospheric distillation will be ineffective.
-
Troubleshooting: Use vacuum distillation . 2-Bromo-p-xylene, a related compound, has a boiling point of 199-201 °C at atmospheric pressure.[13] The target product will have a higher boiling point. Reducing the pressure will lower the boiling points of all components, allowing for separation at a lower temperature and preventing thermal decomposition. First, distill off the lower-boiling excess 1,2-dibromoethane (Boiling Point: 131-132 °C), then collect the product fraction under a higher vacuum.
-
-
Causality & Solution 2: Product is an Oil. If the product does not crystallize easily, direct isolation is difficult.
-
Troubleshooting: Attempt to crystallize the product from a suitable solvent system. Screen various solvents (e.g., hexanes, heptane, isopropanol) at low temperatures. Seeding with a small amount of pure crystal can sometimes induce crystallization. If direct crystallization fails, an effective distillation is the most robust method.
-
Caption: Troubleshooting workflow for key production challenges.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (Optimized for Purity)
This protocol prioritizes high purity by using a significant excess of the alkylating agent.
-
Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dimethylphenol (12.2 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Solvent Addition: Add 250 mL of anhydrous N,N-dimethylformamide (DMF).
-
Phenoxide Formation: Stir the suspension vigorously at 80°C for 1 hour.
-
Reagent Addition: Add 1,2-dibromoethane (93.9 g, 43.2 mL, 0.5 mol, 5 equivalents) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 80°C and monitor by TLC or GC analysis until the 2,5-dimethylphenol is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into 1 L of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to separate the excess 1,2-dibromoethane and any high-boiling impurities.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Loading: Transfer the crude oil from Protocol 1 into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Fraction 1 (Solvent/Excess Reagent): Gradually apply vacuum and gently heat the flask with an oil bath. Collect the first fraction, which will primarily be residual ethyl acetate and excess 1,2-dibromoethane (BP ~50-60 °C at 50 mmHg).
-
Fraction 2 (Product): Increase the vacuum (e.g., to <5 mmHg) and the oil bath temperature. Collect the main fraction corresponding to this compound at its characteristic boiling point under the applied pressure.
-
Shutdown: Once the product fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
References
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
PubChem. Compound Summary for CID 11121, 2-bromo-1,4-dimethylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Scientific Laboratory Supplies. 2-Bromo-1,4-dimethylbenzene, 99%. Available at: [Link]
- Google Patents. CN102234220A - Method for preparing 4-bromo-1,2-xylene.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
-
Patil, S. et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]
- Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.
-
ResearchGate. (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]
-
Restek. Safety Data Sheet for 1,2-Dibromoethane Standard. Available at: [Link]
-
Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. YouTube. Available at: [Link]
-
Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Available at: [Link]
-
Rokasz, L. et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. Available at: [Link]
-
ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Available at: [Link]
-
PubChem. Compound Summary for CID 7267, 2,5-Dimethylphenol. National Center for Biotechnology Information. Available at: [Link]
-
GOV.UK. 1,2-dibromoethane: general information. Available at: [Link]
-
SciSpace. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Available at: [Link]
-
Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.com [fishersci.com]
- 6. gov.uk [gov.uk]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Catalyst Selection and Optimization for 2-(2-Bromoethoxy)-1,4-dimethylbenzene Reactions
Welcome to the technical support center for the synthesis of 2-(2-bromoethoxy)-1,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered during this phase-transfer catalyzed reaction, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in this synthesis is a common issue and can often be attributed to several factors related to the phase-transfer catalysis (PTC) conditions. The reaction involves the deprotonation of 2,5-dimethylphenol to form the corresponding phenoxide, which then reacts with 1,2-dibromoethane in a biphasic system. A phase-transfer catalyst is essential to shuttle the phenoxide from the aqueous phase to the organic phase where the reaction occurs.[1][2]
Potential Causes & Solutions:
-
Inefficient Phase-Transfer Catalyst: The choice and amount of the PTC are critical. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction.[3][4] If you are using a different catalyst or experiencing low yields with TBAB, consider the following:
-
Catalyst Screening: Perform small-scale parallel reactions to screen different quaternary ammonium salts. See the "Catalyst Comparison" table below for some options.
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount, typically 1-5 mol% relative to the limiting reagent.
-
-
Inadequate Base Strength or Concentration: The base is responsible for deprotonating the 2,5-dimethylphenol.
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ can also be effective.[5]
-
Concentration: A concentrated aqueous solution of the base (e.g., 25-50% w/v) is often necessary to drive the deprotonation equilibrium and create the appropriate conditions for the PTC.[6]
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[7]
-
Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient transport of the phenoxide by the catalyst.
-
Reagent Purity: Impurities in the 2,5-dimethylphenol or 1,2-dibromoethane can interfere with the reaction. Ensure the purity of your starting materials.
Q2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?
The formation of byproducts is a common challenge in the synthesis of this compound. The most likely side reactions are C-alkylation and dialkylation.
Common Byproducts and Mitigation Strategies:
-
C-alkylation vs. O-alkylation: While the desired reaction is O-alkylation of the phenol, the phenoxide is an ambident nucleophile, and C-alkylation of the aromatic ring can occur, leading to isomeric impurities.
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile are often used in Williamson ether synthesis.[7]
-
Counter-ion: The nature of the cation from the base can also play a role.
-
-
Dialkylation: Since 1,2-dibromoethane has two leaving groups, a second molecule of 2,5-dimethylphenoxide can react with the product to form 1,2-bis(2,5-dimethylphenoxy)ethane.
-
Stoichiometry: Using a molar excess of 1,2-dibromoethane relative to 2,5-dimethylphenol will favor the formation of the desired mono-alkylation product. A 2:1 to 5:1 molar ratio of dibromoethane to phenol is a good starting point for optimization.
-
Analytical Identification:
-
Thin Layer Chromatography (TLC): TLC is an excellent technique to monitor the reaction progress and identify the presence of multiple products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for separating and identifying the components of the reaction mixture, including starting materials, the desired product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure of the desired product and help elucidate the structures of any isolated impurities.[9][10]
Q3: My reaction seems to stall before completion. What could be the underlying issues?
A stalled reaction, where the starting materials are not fully consumed, can be frustrating. Here are some potential causes:
-
Catalyst Deactivation: The phase-transfer catalyst can be poisoned by certain impurities or degrade under harsh reaction conditions.
-
Insufficient Base: If the base is consumed by side reactions or is not present in a sufficient amount, the deprotonation of the phenol will be incomplete, halting the reaction.
-
Reagent Degradation: 1,2-dibromoethane can be susceptible to elimination reactions, especially at higher temperatures and in the presence of a strong base.
-
Phase Separation Issues: In some cases, the formation of a thick emulsion or a solid precipitate can hinder mixing and stop the reaction.
Troubleshooting Steps:
-
Monitor with TLC: Regularly check the reaction progress with TLC to confirm that it has indeed stalled.[6]
-
Add More Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the PTC may restart the reaction.
-
Add More Base: Similarly, adding more of the aqueous base solution could help if the base has been consumed.
-
Check Stirring: Ensure that the reaction mixture is being stirred vigorously.
Q4: How can I effectively remove the phase-transfer catalyst during workup?
Quaternary ammonium salts like TBAB can sometimes be challenging to remove completely from the organic product.
Purification Strategies:
-
Aqueous Washes: Multiple washes of the organic layer with water or brine can help extract the water-soluble catalyst.[6]
-
Column Chromatography: The most effective method for removing the final traces of the catalyst and other impurities is silica gel column chromatography.[6] A solvent system of ethyl acetate in hexanes is a good starting point for elution.
-
Acidic Wash: For catalysts like Aliquat 336, which are not soluble in water, washing the organic layer with a dilute acid solution can help in its removal.[11]
Frequently Asked Questions (FAQs)
What are the key factors to consider when selecting a phase-transfer catalyst for this reaction?
The ideal phase-transfer catalyst should have good solubility in the organic phase to effectively transport the phenoxide anion. Key considerations include:
-
Lipophilicity: The organic groups on the quaternary ammonium cation (e.g., butyl groups in TBAB) provide lipophilicity, which aids in its solubility in the organic solvent.[1][2]
-
Anion of the Catalyst: The anion of the PTC can also influence the reaction rate.
-
Stability: The catalyst should be stable under the reaction conditions (e.g., high temperature, strong base).
| Catalyst | Common Name | Key Features |
| Tetrabutylammonium bromide | TBAB | Widely used, effective, and relatively inexpensive.[3] |
| Tetrabutylammonium iodide | TBAI | The iodide anion is a better leaving group and can sometimes accelerate the reaction. |
| Tricaprylmethylammonium chloride | Aliquat 336 | Highly lipophilic, useful for less polar organic solvents.[12] |
| Crown Ethers (e.g., 18-Crown-6) | Excellent at complexing with alkali metal cations (like K⁺), enhancing the nucleophilicity of the phenoxide.[13] |
How do the choice of base and solvent impact the reaction?
-
Base: The base must be strong enough to deprotonate the 2,5-dimethylphenol (pKa ≈ 10.6). Concentrated NaOH or KOH are effective and economical choices. The cation of the base (Na⁺ vs. K⁺) can also influence the reaction rate, especially when using crown ethers as catalysts.
-
Solvent: The organic solvent should be immiscible with water to create a biphasic system. It should also be a poor solvent for the inorganic base but a good solvent for the alkyl halide and the final ether product. Toluene is a common choice. Apolar aprotic solvents are generally preferred as they do not solvate the nucleophile, thus keeping it more reactive.[7]
What are the recommended analytical techniques for monitoring the reaction?
-
Thin Layer Chromatography (TLC): This is the quickest and most convenient method to monitor the disappearance of the starting phenol and the appearance of the product.[6]
-
Gas Chromatography (GC): GC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting materials and products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile compounds or for more precise quantification.
Are there any specific safety precautions for this reaction?
-
1,2-Dibromoethane: This is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Bases: Strong bases like NaOH and KOH are corrosive. Handle with care and wear appropriate PPE.
-
Phase-Transfer Catalysts: Some PTCs can be irritants. Consult the Safety Data Sheet (SDS) for the specific catalyst you are using.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.0 eq).
-
Reagent Addition: Add a solution of sodium hydroxide (2.0 eq) in water (to make a 25% w/v solution).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Alkyl Halide Addition: Add 1,2-dibromoethane (3.0 eq) dissolved in a suitable organic solvent like toluene.
-
Reaction: Heat the mixture to reflux (around 80-90°C) with vigorous stirring. Monitor the reaction by TLC until the 2,5-dimethylphenol is consumed (typically 4-8 hours).[6]
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[6]
-
Characterization: Characterize the purified product by NMR and MS.[9]
Protocol 2: Screening of Phase-Transfer Catalysts
-
Setup: Arrange a series of small reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add 2,5-dimethylphenol, the aqueous NaOH solution, and the 1,2-dibromoethane/toluene solution in the same molar ratios as in the main synthesis protocol.
-
Catalyst Addition: To each vial, add a different phase-transfer catalyst (e.g., TBAB, TBAI, Aliquat 336) at the same molar loading (e.g., 5 mol%). Include a control reaction with no catalyst.
-
Reaction: Place the vials in a heating block at the desired reaction temperature and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or GC to compare the rate of product formation.
Visualizations
Mechanism of Phase-Transfer Catalysis
Caption: Phase-transfer catalysis cycle for the Williamson ether synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Brainly.com. What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment? [Link]
-
Brainly.com. The Williamson ether synthesis is conducted in an aqueous solution, and tetrabutylammonium bromide is added. [Link]
-
ResearchGate. Williamson ether synthesis | Request PDF. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
ResearchGate. Optimization of reaction conditions. a | Download Table. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ResearchGate. Mechanism of Lactic Acid Extraction with Quaternary Ammonium Chloride (Aliquat 336) | Request PDF. [Link]
-
National Center for Biotechnology Information. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
MDPI. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubMed. The reactive extraction of phenylalanine with Aliquat 336: buffer co-extraction equilibrium and mass transfer kinetics. [Link]
-
IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
-
ResearchGate. Does anyone have experience on purification of a Phase transfer catalyst? [Link]
-
Pearson. Williamson Ether Synthesis: Videos & Practice Problems. [Link]
-
PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
ResearchGate. Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. [Link]
-
ResearchGate. (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
International Journal of Pharmaceutical and Clinical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Jetir.org. PHASE TRANSFER CATALYSTS. [Link]
-
ResearchGate. Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. [Link]
-
ACS Publications. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Link]
-
National Center for Biotechnology Information. Understanding the mechanisms of anaphylaxis. [Link]
-
National Center for Biotechnology Information. Incidence and characteristics of biphasic and protracted anaphylaxis: evaluation of 114 inpatients. [Link]
-
The Good Scents Company. 2,5-xylenol, 95-87-4. [Link]
-
NIST WebBook. Phenol, 2,5-dimethyl-. [Link]
-
MDEdge. Five factors predict biphasic reactions in children with anaphylaxis. [Link]
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- 2. brainly.com [brainly.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [mdpi.com]
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- 13. jetir.org [jetir.org]
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Analysis of 2-(2-Bromoethoxy)-1,4-dimethylbenzene and its Process-Related Impurities
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities and their associated impurities is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of 2-(2-Bromoethoxy)-1,4-dimethylbenzene, a key intermediate in various synthetic pathways. We will explore the rationale behind method development, potential synthetic impurities, and provide detailed experimental protocols to empower you with the expertise to achieve robust and reliable analytical results.
The Synthetic Landscape: Anticipating Impurities in the Williamson Ether Synthesis
The most probable synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,5-dimethylphenol would be deprotonated to form the corresponding phenoxide, which then reacts with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, to yield the desired product.
Understanding this synthetic pathway is paramount as it allows us to predict the likely process-related impurities that may be present in the final product. These impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.
Key Potential Impurities:
-
Unreacted Starting Materials:
-
2,5-Dimethylphenol
-
1,2-Dibromoethane
-
-
Di-substituted Byproduct:
-
1,2-Bis(2,5-dimethylphenoxy)ethane
-
-
Elimination Byproduct:
-
Vinyl bromide (less likely under typical Williamson conditions but possible)
-
-
Isomeric Impurity:
-
If the starting xylenol contains isomeric impurities (e.g., 2,4-dimethylphenol), corresponding isomeric ether products will be formed.
-
The following diagram illustrates the primary reaction and the formation of the key di-substituted byproduct.
Caption: Synthetic pathway for this compound.
Comparative GC-MS Methodologies for Robust Analysis
The choice of GC-MS parameters is critical for achieving the necessary resolution and sensitivity to separate and identify the target compound from its potential impurities. We will compare two common approaches: a general-purpose method and a high-resolution method.
| Parameter | Method A: General Purpose Screening | Method B: High-Resolution Impurity Profiling | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | 60 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) or a mid-polarity column (e.g., DB-17ms) | A longer column in Method B provides greater theoretical plates, leading to enhanced resolution of closely eluting isomers and impurities. A mid-polarity column can offer alternative selectivity. |
| Injection Mode | Split (e.g., 20:1) | Splitless | Splitless injection in Method B is crucial for achieving the low detection limits required for trace impurity analysis. |
| Injector Temp. | 250 °C | 280 °C | A higher temperature in Method B ensures the efficient vaporization of the less volatile di-substituted byproduct. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Helium, constant flow (1.2 mL/min) | A slightly higher flow rate in Method B can improve peak shape for later eluting compounds. |
| Oven Program | 50 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold) | 50 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold) | The slower ramp rate and higher final temperature in Method B provide better separation of all components, including the high-boiling di-substituted byproduct. |
| MS Interface Temp. | 280 °C | 300 °C | A higher interface temperature prevents condensation of less volatile analytes. |
| Ion Source Temp. | 230 °C | 230 °C | Standard temperature for robust ionization. |
| Scan Range (m/z) | 40 - 450 | 35 - 550 | A wider scan range in Method B ensures the detection of the higher mass di-substituted byproduct. |
Detailed Experimental Protocol: High-Resolution Impurity Profiling (Method B)
This protocol outlines the steps for a comprehensive analysis of this compound and its impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
For trace analysis, a more concentrated solution may be prepared.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: 60 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane.
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
MSD Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 35 - 550.
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main component and impurities by comparing their mass spectra with reference spectra and by interpreting their fragmentation patterns.
-
Quantify impurities using relative peak area percentages (assuming similar response factors for structurally related compounds) or by using a certified reference standard for the main component.
Caption: High-resolution GC-MS analysis workflow.
Decoding the Mass Spectra: Fragmentation Patterns of the Target and Key Impurities
Accurate identification of separated components relies on the interpretation of their mass spectra. The presence of a bromine atom is a key diagnostic tool, as it results in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of 79Br and 81Br.[1]
1. This compound (Target Compound):
-
Molecular Ion (M+•): Expect a pair of peaks at m/z 228 and 230.
-
Key Fragments:
-
m/z 121: Loss of the bromoethoxy radical (•OCH2CH2Br), resulting in the stable 2,5-dimethylphenyl cation.
-
m/z 107/109: Alpha-cleavage of the C-C bond in the ethyl chain, leading to the [CH2O-Aryl]+• fragment.
-
m/z 91: Tropylium ion, a common rearrangement product from alkylbenzenes.
-
2. 2,5-Dimethylphenol (Starting Material):
-
Molecular Ion (M+•): A strong peak at m/z 122.[2]
-
Key Fragments:
-
m/z 107: Loss of a methyl radical (•CH3), which is a characteristic fragmentation of phenols.[3]
-
m/z 77: Phenyl cation, resulting from the loss of CO and a methyl group.
-
3. 1,2-Dibromoethane (Starting Material):
-
Molecular Ion (M+•): A characteristic cluster of peaks at m/z 186, 188, and 190 in a 1:2:1 ratio, corresponding to the presence of two bromine atoms.[1][4]
-
Key Fragments:
-
m/z 107/109: Loss of a bromine radical (•Br).[4]
-
m/z 27/28: Ethylene cation fragment.
-
4. 1,2-Bis(2,5-dimethylphenoxy)ethane (Byproduct):
-
Molecular Ion (M+•): A peak at m/z 270.
-
Key Fragments:
-
m/z 149: Cleavage of the ether bond to form the [Aryl-O-CH2]+ fragment.
-
m/z 121: The 2,5-dimethylphenoxy cation.
-
Caption: Key fragmentation pathways for the target and starting materials.
Conclusion
The successful GC-MS analysis of this compound and its impurities hinges on a methodical approach that begins with an understanding of its synthesis. By anticipating the likely process-related impurities, a robust and specific analytical method can be developed. The high-resolution methodology presented here, with its longer column and optimized temperature program, provides the necessary resolving power for accurate impurity profiling. Furthermore, a thorough understanding of the characteristic mass spectral fragmentation patterns is essential for the unambiguous identification of all components in the sample matrix. This comprehensive guide equips researchers with the foundational knowledge and practical protocols to confidently tackle the analytical challenges associated with this important synthetic intermediate.
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2-bromoethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethylphenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Chegg. (2021, April 13). Solved How many molecular ion peaks (parent ion peaks) are | Chegg.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis...Aliphatic Ethers. Analytical Chemistry. Retrieved from [Link]
-
Chegg. (2023, July 31). Solved Can someone read/interpret the compound in this GCMS? | Chegg.com. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
Mass Spectrometry Reviews. (2009, April 14). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Phenol, 2,5-dimethyl- [webbook.nist.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. 1,2-Dibromoethane(106-93-4) MS [m.chemicalbook.com]
Technical Comparison of Synthetic Routes to 2-(2-Bromoethoxy)-1,4-dimethylbenzene
[1]
CAS Number: 553-94-6 (Generic for isomer class; specific isomer often cited as 136383-33-0 or related derivatives) Synonyms: 2-(2,5-Dimethylphenoxy)ethyl bromide; 1-(2-Bromoethoxy)-2,5-dimethylbenzene.[1] Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.[1]
Executive Summary
2-(2-Bromoethoxy)-1,4-dimethylbenzene is a critical alkylating agent used in the synthesis of fibrate-class lipid-lowering agents (e.g., Gemfibrozil analogs) and selective
This guide compares the two dominant synthetic strategies:
-
Route A (Direct Alkylation): A single-step Williamson ether synthesis requiring kinetic control to prevent dimerization.
-
Route B (Stepwise Conversion): A two-step sequence via a hydroxyethyl intermediate, prioritizing product purity and minimizing mutagenic waste.[1]
Recommendation: For high-throughput screening (HTS) where speed is paramount, Route A is superior.[1] For GMP scale-up where impurity profiles (specifically bis-ether formation) and genotoxic impurity (GTI) control are critical, Route B is the validated standard.[1]
Strategic Route Analysis
Route A: Direct Williamson Etherification
This route utilizes the nucleophilic attack of the phenoxide ion on 1,2-dibromoethane.
-
Mechanism:
Substitution. -
Critical Variable: Stoichiometry. The reaction competes between forming the target mono-bromide and the symmetrical bis-ether (1,2-bis(2,5-dimethylphenoxy)ethane).[1]
-
Control Strategy: A high molar excess of 1,2-dibromoethane (3.0 – 5.0 equivalents) is strictly required to statistically favor the mono-substitution.[1]
Route B: Stepwise Hydroxyethylation-Bromination
This route decouples the ether formation from the halogenation, eliminating the possibility of bis-ether formation.
-
Step 1: Reaction of 2,5-dimethylphenol with Ethylene Carbonate (green chemistry) or 2-Chloroethanol to form 2-(2,5-dimethylphenoxy)ethanol.[1]
-
Step 2: Conversion of the alcohol to alkyl bromide using
or Appel conditions ( ).
Comparative Data Analysis
| Metric | Route A: Direct Alkylation | Route B: Stepwise (via Carbonate) |
| Step Count | 1 | 2 |
| Overall Yield | 45 – 60% | 75 – 85% |
| Purity (HPLC) | 90 – 95% (Bis-ether contamination) | >98% |
| Atom Economy | Low (Excess dibromide waste) | High |
| Purification | High-vacuum distillation required | Crystallization or simple wash |
| Safety | High exposure to 1,2-dibromoethane (Carcinogen) | Reduced handling of alkyl halides |
| Cost | Low (Raw materials) | Medium (Reagents + 2 steps) |
Detailed Experimental Protocols
Protocol A: Direct Alkylation (Laboratory Scale)
Best for: Rapid generation of material for SAR studies.[1]
Reagents:
-
2,5-Dimethylphenol (1.0 eq)[1]
-
1,2-Dibromoethane (4.0 eq) – Warning: Potent Carcinogen[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Solvent: Acetone or Acetonitrile (ACN)[1]
Procedure:
-
Dissolution: Charge a round-bottom flask with 2,5-dimethylphenol (12.2 g, 100 mmol) and acetone (150 mL).
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Add 1,2-dibromoethane (75.2 g, 400 mmol) in a single portion. Note: Slow addition is detrimental here; high local concentration of electrophile is needed.[1]
-
Reflux: Heat to reflux (
for acetone) with vigorous mechanical stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove solvent and the bulk of excess 1,2-dibromoethane.
-
Purification: The residue will contain the product and bis-ether byproduct. Purify via vacuum distillation (
@ 2 mmHg) or column chromatography if scale permits.
Protocol B: Stepwise Synthesis (Process Scale)
Best for: GMP synthesis, high purity requirements.[1]
Step 1: Synthesis of 2-(2,5-dimethylphenoxy)ethanol
Reagents:
-
2,5-Dimethylphenol (1.0 eq)[1]
-
Ethylene Carbonate (1.2 eq)[1]
-
Catalyst: Potassium Iodide (KI) or TBAI (0.05 eq)[1]
-
Solvent: Toluene or solvent-free melt[1]
Procedure:
-
Mix 2,5-dimethylphenol (12.2 g, 100 mmol), ethylene carbonate (10.6 g, 120 mmol), and KI (0.83 g, 5 mmol) in a flask.
-
Heat the melt to
under nitrogen for 4–6 hours. evolution indicates reaction progress. -
Cool to
, add Toluene (50 mL), and wash with 1M NaOH (to remove unreacted phenol) followed by water. -
Evaporate solvent to yield the alcohol intermediate (Yield: ~90%, White Solid).
Step 2: Bromination via
Reagents:
-
Intermediate Alcohol (1.0 eq)[1]
-
Phosphorus Tribromide (
) (0.4 eq)[1] -
Solvent: Dichloromethane (DCM)[1]
Procedure:
-
Dissolve the alcohol (16.6 g, 100 mmol) in dry DCM (100 mL) and cool to
. -
Add
(10.8 g, 40 mmol) dropwise over 30 minutes. Maintain temperature . -
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour reaction mixture slowly into ice water. Separate organic layer.[2][3][4][5]
-
Wash: Wash with saturated
and brine. Dry over .[5] -
Isolation: Concentrate to yield the target bromide as a clear oil (Yield: ~85-90%).
Mechanistic & Workflow Visualization
The following diagram contrasts the reaction pathways, highlighting the "Bis-Ether Trap" in Route A and the convergent nature of Route B.
Caption: Comparison of Direct Alkylation (Route A) showing the risk of bis-ether formation versus the clean, stepwise conversion of Route B.
References
-
Sigma-Aldrich. Product Specification: 2-Bromo-1,4-dimethylbenzene / Related Ethers.[1] Retrieved from [1]
-
Wang, L., et al. (2016).[1][6] "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one." 4th International Conference on Mechanical Materials and Manufacturing Engineering. (Demonstrates analogous alkylation chemistries). Retrieved from [1]
-
WIPO Patent WO2007119110. "Process for the preparation of Tamsulosin and related compounds." (Cites 1-(2-bromoethoxy)-2-ethoxybenzene synthesis, analogous to the target). Retrieved from [1]
-
Organic Chemistry Portal. "Appel Reaction: Mechanism and Procedures." (Standard protocol for Alcohol to Bromide conversion). Retrieved from [1]
-
ChemicalBook. "1,2-Bis(2-bromoethoxy)benzene synthesis." (Highlights the bis-alkylation risks in Williamson synthesis). Retrieved from [1]
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to O-Alkylation: Benchmarking 2-(2-Bromoethoxy)-1,4-dimethylbenzene Against Key Alternatives
Introduction: The Strategic Role of Alkylating Agents in Synthesis
In the landscape of pharmaceutical and materials science research, the precise introduction of specific molecular fragments is paramount. O-alkylation, the formation of an ether bond, is a cornerstone transformation in this field. The choice of the alkylating agent is a critical decision point that profoundly influences reaction efficiency, scalability, and overall cost. This guide provides an in-depth performance benchmark of 2-(2-Bromoethoxy)-1,4-dimethylbenzene, a specialized reagent designed to introduce the 2-(2,5-dimethylphenoxy)ethyl moiety.
This molecule is particularly relevant for synthesizing analogs of established pharmacophores or for creating novel molecular architectures where the dimethylphenoxy group can modulate properties like solubility, receptor binding, or metabolic stability. We will objectively compare its performance in a representative Williamson ether synthesis against its chloro-analogue, 2-(2-Chloroethoxy)-1,4-dimethylbenzene, providing the causal logic and experimental data necessary for informed reagent selection.
Core Reaction: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely adopted method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide nucleophile attacks a primary alkyl halide, displacing the halide leaving group.[1][2] The rate and success of this reaction are highly dependent on several factors: the nature of the leaving group, the steric hindrance at the electrophilic carbon, and the strength of the nucleophile.[3][4]
For the purpose of this guide, we will focus on the O-alkylation of a model phenol, 4-nitrophenol, a common substrate used to evaluate reaction kinetics due to its activated nature and the ease of monitoring product formation.
Reagent Profile and Mechanistic Considerations
The primary function of this compound is to serve as the electrophile in an SN2 reaction. The key to its utility lies in the primary bromoethane group.
-
Structure-Reactivity Relationship: The electrophilic carbon is primary, which minimizes steric hindrance and strongly favors the SN2 pathway over competing elimination (E2) reactions.[2][5] This is a critical design feature for achieving high yields in ether synthesis.
-
The Leaving Group Effect: The choice of the halogen atom is the most significant variable in our comparison. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the leaving group ability increases, and the reaction rate for SN2 reactions follows the trend R-I > R-Br > R-Cl.[6] Therefore, we can hypothesize that this compound will be significantly more reactive than its chloro-analogue.
This enhanced reactivity can translate to milder reaction conditions (lower temperatures), shorter reaction times, and potentially higher yields, which are all critical factors in process development.
Experimental Workflow & Protocol Comparison
To provide a tangible benchmark, we present two detailed protocols for the alkylation of 4-nitrophenol. The workflow illustrates the key steps from reagent selection to final product analysis.
Caption: Experimental workflow for the comparative O-alkylation.
Protocol 1: O-Alkylation using this compound
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).
-
Reagent Addition: Add this compound (2.29 g, 10 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target ether.
Protocol 2: O-Alkylation using 2-(2-Chloroethoxy)-1,4-dimethylbenzene (Alternative)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF) (30 mL). Note: A higher boiling point solvent is chosen to accommodate the higher required temperature.
-
Reagent Addition: Add 2-(2-Chloroethoxy)-1,4-dimethylbenzene (1.85 g, 10 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into water (100 mL) and stir until a precipitate forms.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Performance Data & Comparison
The following table summarizes the expected performance differences based on the principles of SN2 reactivity.[3][6]
| Parameter | This compound | 2-(2-Chloroethoxy)-1,4-dimethylbenzene | Rationale |
| Typical Reaction Time | 4 - 6 hours | 12 - 18 hours | Bromide is a better leaving group than chloride, leading to a faster reaction rate.[6] |
| Typical Temperature | ~60°C (Acetone reflux) | ~80-90°C (in DMF) | Higher reactivity allows for lower reaction temperatures. |
| Expected Yield | High (e.g., >90%) | Moderate to High (e.g., 75-85%) | Faster, cleaner reaction often leads to higher yields with fewer side products. |
| Relative Reagent Cost | Higher | Lower | Bromo-compounds are generally more expensive to produce than their chloro-analogues. |
| Key Considerations | Faster throughput, energy savings. | Lower initial material cost, longer process time. | The choice depends on whether process time or material cost is the primary driver. |
Expert Analysis and Recommendations
The choice between this compound and its chloro-analogue is a classic trade-off between reactivity and cost.
-
When to Choose this compound: This reagent is the superior choice for time-sensitive projects, such as rapid library synthesis in a drug discovery setting. Its high reactivity allows for the use of lower temperatures, which can be crucial when working with thermally sensitive substrates. The shorter reaction times also increase instrument throughput and reduce energy consumption, which can offset the higher initial reagent cost in large-scale production.
-
When to Choose 2-(2-Chloroethoxy)-1,4-dimethylbenzene: This alternative is suitable for cost-driven projects where reaction time is not the primary constraint. It is a viable option for robust substrates that can withstand higher temperatures and longer reaction times without degradation. The lower upfront cost of the starting material makes it attractive for large-scale manufacturing, provided the longer cycle times are acceptable.
The decision-making process for reagent selection in O-alkylation can be visualized as follows:
Caption: Decision matrix for selecting the appropriate alkylating agent.
Conclusion
This compound is a highly effective and reactive alkylating agent for introducing the 2-(2,5-dimethylphenoxy)ethyl group via Williamson ether synthesis. Its primary advantage over the more economical chloro-analogue is a significantly enhanced reaction rate, which enables milder conditions and shorter processing times. This makes it the preferred reagent for applications involving sensitive substrates and for research and development environments where speed is critical. While the initial cost is higher, the benefits in terms of process efficiency and yield can provide substantial downstream value, making it a strategic choice for demanding synthetic applications.
References
-
Scientific Laboratory Supplies. 2-Bromo-1,4-dimethylbenzene, 9%. [Link]
- Google Patents.
-
NIST WebBook. Benzene, 2-bromo-1,4-dimethyl-. [Link]
-
PubChem. Benzene, 2-bromo-1,4-dimethyl-. [Link]
-
Arkivoc. A comparison of several modern alkylating agents. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
ResearchGate. Unusual Pathway of Alkylation of 2-(4-Bromobenzylidene)-p-menthan-3-one with Ethyl Bromoacetate. [Link]
-
YouTube. Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. [Link]
- Google Patents.
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]
-
MDPI. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
YouTube. SN2 reaction of alkyl halides. [Link]
-
PubMed Central. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Google Patents.
-
ResearchGate. A Green Alternative to Aluminum Chloride Alkylation of Xylene. [Link]
-
PubChem. Viloxazine. [Link]
-
Wikipedia. p-Xylene. [Link]
-
ChemBK. 1,4-Dimethylbenzene. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromoethoxy)-1,4-dimethylbenzene
This guide provides essential safety, operational, and disposal protocols for 2-(2-Bromoethoxy)-1,4-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The procedures outlined are designed to ensure laboratory safety and regulatory compliance by providing a clear, step-by-step methodology grounded in established safety principles.
Hazard Identification and Risk Assessment
Primary Hazards Include:
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4] Prolonged contact may lead to dermatitis.[3]
-
Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[1][5] High vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[3][6]
-
Environmental Hazard: As a halogenated organic compound, it must be disposed of properly to avoid environmental contamination.[7] Discharge into drains or the environment must be avoided.[2][7]
-
Peroxide Formation Potential: Ethers are known to form explosive peroxides over time, especially when exposed to air and light. While not explicitly documented for this specific compound, it is a critical consideration for all ethers.[8]
The causality behind these hazards lies in the molecule's reactivity. The bromo- group makes it a halogenated hydrocarbon, which carries specific disposal regulations.[9] The ether linkage presents a risk of peroxide formation, and the aromatic ring system can lead to toxic effects.
Chemical and Physical Profile
A summary of the key properties of structurally related compounds helps inform safe handling and disposal procedures.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃BrO | N/A |
| Molecular Weight | 229.11 g/mol | N/A |
| Appearance | Likely a colorless to yellow liquid | [3][5] |
| Boiling Point | > 200 °C (estimated based on analogues) | [3][5] |
| Density | > 1.3 g/mL (estimated based on analogues) | [3][10] |
| Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, May cause respiratory irritation | [1][11] |
| Incompatibilities | Strong oxidizing agents | [6] |
| Storage | Store in a cool, dry, well-ventilated place away from ignition sources. Keep container tightly closed. | [3][6] |
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The selection is directly dictated by the identified hazards.
-
Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[12] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for protection against halogenated solvents and ethers.[13][14] Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if they become contaminated.
-
Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[15]
-
-
Respiratory Protection: All handling of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[13][15] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[16]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Small Spills (<100 mL) inside a Fume Hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Use an inert absorbent material like sand, sodium bicarbonate, or a commercial sorbent pad to dike and absorb the spill.[17] Do not use combustible materials like paper towels or kitty litter as the primary absorbent. [17]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[2][18]
-
Decontamination: Clean the spill area with a mild detergent and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.
-
Documentation: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department.
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area, alerting all personnel.[7]
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's EHS or emergency response team immediately.[18] Provide them with the chemical name and the approximate quantity spilled.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Segregation and Disposal Workflow
Proper disposal begins with correct segregation at the point of generation. As a halogenated organic compound, this chemical must not be mixed with non-halogenated solvent waste.[19][20] The cost and method of disposal for halogenated waste are significantly different.[20]
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Procedure
Adherence to a standardized disposal protocol is mandatory for safety and compliance. All chemical waste must be disposed of through a licensed professional waste disposal service.[4][6][7]
Step 1: Container Selection and Labeling
-
Select a chemically compatible container with a secure, vapor-tight lid. Glass or metal containers are often preferred for halogenated waste.[21]
-
Label the container clearly with the words "Hazardous Waste," "Halogenated Organic Liquid Waste," and the full chemical name: "this compound."[19] If it is a mixture, list all components and their approximate percentages.
-
Affix the hazardous waste label to the container before adding any waste.[21]
Step 2: Waste Collection
-
Perform all waste transfers inside a chemical fume hood.
-
For Unused or Excess Chemical: Carefully pour the chemical into the labeled halogenated waste container.
-
For Contaminated Solutions: Collect all solutions containing the title compound in the same designated halogenated waste container. Do not mix with non-halogenated waste streams.[20]
-
For Contaminated Labware and PPE: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.[7]
Step 3: Storage Pending Disposal
-
Keep the waste container tightly sealed when not in use.[7][19]
-
Store the container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin inside a ventilated cabinet.[13]
-
Store away from incompatible materials, particularly strong oxidizing agents.[6][21]
Step 4: Final Disposal
-
Once the waste container is full or is no longer being used, arrange for pickup with your institution's EHS department or their contracted licensed chemical waste disposal company.[21]
-
Ensure all paperwork is completed accurately as required by your institution and local regulations.
References
-
PubChem. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of California. (n.d.). Bromine Safety Sheet. Retrieved from [Link]
-
Drexel University. (2011, March 11). Standard Operating Procedures For Peroxide-Forming Chemicals. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Liquid Organic Peroxide Spill Clean Up. Retrieved from [Link]
-
Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Chamberland Lab. (n.d.). SOP Working with Bromine.
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
PubChem. (2026, January 18). Benzene, 2-bromo-1,4-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-(2-Bromoethoxy)-1,4-dimethylbenzene
The following guide is structured as a high-level technical directive for research professionals. It prioritizes the "Why" behind safety decisions, leveraging structure-activity relationships (SAR) to define protocols where specific SDS data may be sparse.
CAS: 37136-96-2 | Formula: C₁₀H₁₃BrO | Class: Alkylating Agent / Aryl Ether[1]
Chemical Intelligence & Risk Assessment
As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label often found on preliminary safety sheets. You are handling a molecule with two distinct functional domains that synergize to create a specific biological hazard:
-
The Pharmacophore (1,4-Dimethylbenzene core): This lipophilic xylene moiety acts as a delivery vector, significantly enhancing the molecule's ability to penetrate the lipid bilayer of the stratum corneum (outer skin layer).[1]
-
The Warhead (2-Bromoethoxy tail): The primary alkyl halide acts as an electrophile.[1] Once intracellular, it can undergo nucleophilic substitution (
) with biological nucleophiles (DNA bases, cysteine residues).[1]
Operational Hazard Profile:
-
High Dermal Risk: The lipophilicity facilitates rapid absorption, while the alkyl bromide allows for potential sensitization or alkylation of underlying tissue.
-
Lachrymatory Potential: Like many benzyl and phenethyl halides, this compound may irritate mucous membranes and eyes upon volatilization.
-
Hydrolytic Instability: In the presence of ambient moisture, the bromide can slowly hydrolyze, releasing Hydrogen Bromide (HBr), a corrosive gas.
The Barrier Strategy: Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for alkylating agents with high lipophilicity.[1] The following "Defense-in-Depth" strategy is required.
Hand Protection: The "Double-Shell" Protocol
Scientific Rationale: Standard 4-mil nitrile gloves are permeable to aromatic solvents (like the xylene core of this molecule).[1] Once the solvent carrier permeates, it drags the alkylating bromide payload with it.
| Layer | Material Specification | Function |
| Primary (Inner) | Nitrile (5 mil) | Acts as the final biological barrier and sweat management.[1] |
| Secondary (Outer) | Silver Shield® (Laminate) OR Viton® | CRITICAL: Provides chemical resistance against aromatics and alkyl halides.[1] Standard nitrile breakthrough time is <15 mins for this class; Laminate is >4 hours.[1] |
| Technique | Inspection | Check outer gloves for "crinkling" or stiffness, indicating chemical attack. Change immediately upon splash.[1] |
Respiratory & Ocular Defense[1][2][3][4]
-
Engineering Control: All handling must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1][2] Safety glasses are insufficient due to the potential for migrating vapors to bypass side shields and irritate the eyes.
Operational Workflow: Synthesis & Handling
This protocol treats the substance as a "Putative Carcinogen" due to its alkylating mechanism, regardless of its specific regulatory listing.
A. Preparation & Weighing[1]
-
Neutralize Static: Use an ionizing fan or antistatic gun before weighing. Alkyl halides can be static-sensitive, and static discharge can disperse fine powders/aerosols.[1]
-
Containment: Weigh inside the fume hood. If using a balance outside the hood, the compound must be in a tared, sealed secondary vial before removal.
B. Reaction Monitoring[1]
-
TLC/LCMS: Do not remove aliquots from the hood. Quench all reaction samples inside the hood before analysis.
-
Glassware: Rinse all glassware with a dilute nucleophile solution (e.g., 5% Sodium Thiosulfate) to quench residual alkyl bromide before removing it from the hood for cleaning.
C. Waste Disposal Logic
Do not mix with general organic waste immediately if unquenched.[1]
-
Segregation: Collect in a dedicated "Halogenated Organic" waste stream.
-
Quenching: If disposing of pure material, treat with methanolic ammonia or sodium thiosulfate to convert the reactive bromide to an inert salt before disposal.
Emergency Response Logic
In the event of exposure, the speed of decontamination is the only variable you control.
Experimental Workflow: Spill Response Matrix
The following diagram outlines the decision logic for a spill event, prioritizing containment and decontamination.
Figure 1: Decision matrix for spills involving alkylating agents.[1] Note the mandatory neutralization step.
References & Grounding
The protocols above are synthesized from standard safety practices for alkylating agents and specific chemical data.
-
Santa Cruz Biotechnology. 2-(2-bromoethoxy)-1,4-dimethylbenzene Product Data (CAS 37136-96-2).[1][3] Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-1,4-dimethylbenzene (Structural Analog).[1] Retrieved from [1]
-
TCI Chemicals. Safety Data Sheet: 1-(2-Bromoethoxy)-2-ethoxybenzene (Functional Analog).[1] Retrieved from [1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (General guidance on Alkyl Halides).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
